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Hydramicromelin D

Cat. No.: B1163472
CAS No.: 1623437-86-4
M. Wt: 306.27 g/mol
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Description

Hydramicromelin D is a useful research compound. Its molecular formula is C15H14O7 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O7 B1163472 Hydramicromelin D CAS No. 1623437-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUHWPFITUMCFA-IPYPFGDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydramicromelin D is a naturally occurring coumarin, a class of compounds widely recognized for their diverse pharmacological properties. Isolated from the twigs of Micromelum integerrimum, a plant belonging to the Rutaceae family, this molecule presents a unique structural framework that warrants further investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its chemical structure and the broader biological context of its source.

Chemical Structure and Properties

This compound is characterized by a core coumarin scaffold substituted with a dihydroxy-lactone ring. Its systematic IUPAC name is 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₇
Molecular Weight 306.27 g/mol
Canonical SMILES CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
InChI Key XSUHWPFITUMCFA-IPYPFGDCSA-N
CAS Number 1623437-86-4

The presence of multiple chiral centers and functional groups, including a lactone, hydroxyls, and a methoxy group, suggests a complex and specific interaction with biological targets. The stereochemistry of the dihydroxy-lactone moiety is crucial for its three-dimensional conformation and, consequently, its biological activity.

Biological Context and Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the genus Micromelum is a known source of bioactive compounds with significant pharmacological potential. Extracts from Micromelum integerrimum have demonstrated antitumor activities. Notably, other known coumarins isolated from this plant, such as micromelin and scopoletin, have been shown to possess antitumor properties.

Furthermore, studies on various species of the Micromelum genus have revealed a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities, often attributed to the coumarin and alkaloid constituents. This broader context suggests that this compound may also exhibit similar biological activities, making it a person of interest for further pharmacological screening and investigation.

Due to the lack of specific studies on the biological activity and mechanism of action of this compound, no signaling pathways or detailed experimental protocols for its biological evaluation can be provided at this time. The following sections on experimental protocols are based on general methodologies for the isolation and characterization of natural products from plant sources.

Experimental Protocols

The isolation and characterization of this compound would typically follow established natural product chemistry workflows.

General Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of this compound.

1. Extraction

  • Objective: To extract a broad range of secondary metabolites from the plant material.

  • Methodology:

    • Air-dried and powdered twigs of Micromelum integerrimum are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature.

    • The solvent is then evaporated under reduced pressure to yield the crude extract.

2. Fractionation

  • Objective: To separate the crude extract into fractions of varying polarity to simplify subsequent purification.

  • Methodology:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Each fraction is concentrated, and the fraction containing the compounds of interest (typically identified by thin-layer chromatography) is selected for further separation.

3. Purification

  • Objective: To isolate pure this compound from the active fraction.

  • Methodology:

    • The selected fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Fractions are collected and monitored by TLC. Fractions containing the target compound are combined.

    • Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

4. Structural Elucidation

  • Objective: To determine the precise chemical structure of the isolated compound.

  • Methodology:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: To identify the number and types of protons and their neighboring environments.

      • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the complete molecular structure.

      • NOESY: To determine the relative stereochemistry of the molecule.

Future Directions

The unique structure of this compound, coupled with the known biological activities of other compounds from Micromelum integerrimum, underscores the need for further research. Future studies should focus on:

  • Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide a source of the compound for extensive biological testing.

  • Biological Screening: A comprehensive evaluation of this compound's activity against a panel of cancer cell lines, as well as its potential antimicrobial and anti-inflammatory properties, is warranted.

  • Mechanism of Action Studies: Should biological activity be confirmed, subsequent research should aim to elucidate the molecular targets and signaling pathways modulated by this compound.

The exploration of novel natural products like this compound is crucial for the discovery of new therapeutic leads. The information provided in this guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery.

Unveiling Hydramicromelin D: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Misconception Clarified: Initial intelligence suggested Hydramicromelin D originated from a marine source. However, a thorough review of the scientific literature confirms that its true natural source is the terrestrial plant Micromelum integerrimum, a member of the Rutaceae family. This guide provides a comprehensive overview of the authentic natural source, isolation protocols, and chemical characterization of this compound.

Natural Source: Micromelum integerrimum

This compound is a naturally occurring prenylated coumarin isolated from the twigs of Micromelum integerrimum.[1] This plant species is a rich source of diverse secondary metabolites, particularly coumarins, which have garnered scientific interest for their potential pharmacological activities. The isolation of this compound was reported as part of a phytochemical investigation that led to the discovery of two new coumarins, this compound and integerrimelin, along with nine other known coumarin derivatives.[1]

Experimental Protocols

The isolation and purification of this compound from Micromelum integerrimum involves a multi-step process encompassing extraction, fractionation, and chromatography. The following is a detailed methodology based on the available scientific literature.

Plant Material and Extraction
  • Plant Material: The twigs of Micromelum integerrimum are collected and air-dried.

  • Extraction: The dried and powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. While the specific solvent system used for the initial extraction of the twigs yielding this compound is not detailed in the available abstracts, a common method for extracting coumarins from Micromelum species involves maceration or Soxhlet extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. For instance, in a study on the leaves of the same plant, the dried material was extracted with ethyl acetate.

Isolation and Purification Workflow

The crude extract obtained from the plant material is subjected to a series of chromatographic separations to isolate the pure compounds. A general workflow for the isolation of coumarins from Micromelum species is as follows:

Figure 1: General workflow for the isolation of this compound.

Detailed Chromatographic Steps:

  • Initial Fractionation: The crude extract is typically subjected to column chromatography over silica gel, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Further Purification: Fractions containing the compounds of interest are then further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Data Presentation

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₄O₇
Molecular Weight 306.27 g/mol
Appearance Not reported in available literature
Spectroscopic Data

The definitive structure of this compound was established using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, the key characteristic signals would be interpreted as follows:

Table 1: Hypothetical NMR Data Interpretation for this compound based on its structure

¹H NMR (ppm)MultiplicityIntegrationAssignment¹³C NMR (ppm)Assignment
δ 7.6-7.8d1HH-4δ ~160C-2
δ 6.2-6.4d1HH-3δ ~112C-3
δ 6.8-7.0s1HH-8δ ~144C-4
δ 7.3-7.5s1HH-5δ ~128C-5
δ 3.8-4.0s3H7-OCH₃δ ~148C-6
δ 4.5-4.7d1HH-1'δ ~158C-7
δ 3.5-3.7d1HH-2'δ ~100C-8
δ 1.4-1.6s3H3'-CH₃δ ~113C-4a
δ 2.5-3.0br s1H2'-OHδ ~156C-8a
δ 3.0-3.5br s1H3'-OHδ ~75C-1'
δ ~78C-2'
δ ~77C-3'
δ ~178C-4'
δ ~183'-CH₃
δ ~567-OCH₃

Note: This table is a representation of the expected data based on the known structure of a coumarin with a hydrated prenyl group. The actual reported values from the primary literature should be consulted for definitive assignments.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula C₁₅H₁₄O₇ by providing a highly accurate mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺).

Mandatory Visualizations

Isolation Workflow Diagram

G Isolation Workflow for this compound plant Dried & Powdered Twigs of Micromelum integerrimum extraction Solvent Extraction (e.g., Ethyl Acetate) plant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->silica_gel fractions Semi-pure Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound

Figure 2: Detailed isolation workflow for this compound.

Potential Biosynthetic Relationship

While a detailed signaling pathway for this compound is not available, its structure suggests a biosynthetic relationship with other coumarins in Micromelum integerrimum. The following diagram illustrates a plausible precursor-product relationship in its biosynthesis.

G Plausible Biosynthetic Precursor Relationship umbelliferone Umbelliferone prenylation Prenylation umbelliferone->prenylation prenyl_umbelliferone Prenylated Umbelliferone Derivative prenylation->prenyl_umbelliferone oxidation Oxidative Modifications prenyl_umbelliferone->oxidation hydramicromelin_d This compound oxidation->hydramicromelin_d

Figure 3: Simplified biosynthetic context of this compound.

Conclusion

This compound is a prenylated coumarin with a confirmed natural source in the plant Micromelum integerrimum. Its isolation from the twigs of this plant is achieved through standard phytochemical techniques involving solvent extraction and multi-step chromatography. The structural elucidation relies on modern spectroscopic methods. For researchers in natural product chemistry and drug discovery, Micromelum integerrimum represents a promising source of bioactive coumarins, and the methodologies outlined in this guide provide a framework for the isolation and characterization of this compound and related compounds. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

The Biosynthesis of Hydramicromelin D in Micromelum integerrimum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramicromelin D, a prenylated coumarin isolated from Micromelum integerrimum, belongs to a class of secondary metabolites with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for advancing research in natural product synthesis, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established role of integerriminol as a key precursor and general principles of coumarin biosynthesis in the Rutaceae family. While quantitative enzymatic data for M. integerrimum remains to be fully elucidated, this paper presents a logical framework for the pathway and details representative experimental protocols for its investigation. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction

Micromelum integerrimum (Buch.-Ham.) Wight & Arn. ex M.Roem., a plant belonging to the Rutaceae family, is a rich source of diverse coumarins. These compounds have garnered significant interest due to their wide range of biological activities. Among these is this compound, a prenylated coumarin whose complex structure suggests a fascinating biosynthetic origin. The elucidation of this pathway is paramount for enabling biotechnological production and exploring the therapeutic applications of this and related molecules.

Recent phytochemical investigations have successfully isolated and characterized a variety of coumarins from M. integerrimum, including this compound.[1][2] Crucially, a plausible biosynthetic pathway for many of these coumarins has been proposed, originating from a key precursor, integerriminol.[1][3] This whitepaper synthesizes the available information to present a detailed, albeit proposed, biosynthetic route to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from the general phenylpropanoid pathway, leading to the formation of the core coumarin scaffold, which is then elaborated through a series of enzymatic modifications. The central precursor for a variety of coumarins in Micromelum integerrimum has been identified as integerriminol.[1][3]

Table 1: Proposed Enzymatic Steps in the Biosynthesis of this compound

StepPrecursorProductProposed Enzyme ClassCofactors/Notes
1PhenylalanineCinnamic acidPhenylalanine Ammonia-Lyase (PAL)
2Cinnamic acidp-Coumaric acidCinnamate 4-hydroxylase (C4H)NADPH, O2 (Cytochrome P450 enzyme)
3p-Coumaric acidUmbelliferone2-hydroxylase, followed by spontaneous lactonizationNADPH, O2 (Cytochrome P450 enzyme)
4UmbelliferoneDemethylsuberosin or OsthenolPrenyltransferase (PT)Dimethylallyl pyrophosphate (DMAPP)
5Prenylated Umbelliferone derivativeIntegerriminolCytochrome P450 monooxygenases and/or other modifying enzymesNADPH, O2
6IntegerriminolIntermediate ADehydrogenase/OxidaseNAD+/NADP+ or O2
7Intermediate AIntermediate BEpoxidase (likely a Cytochrome P450)NADPH, O2
8Intermediate BThis compoundHydratase/HydroxylaseH2O

Note: This table represents a proposed pathway. The exact intermediates and enzymes for steps 5-8 in M. integerrimum require experimental validation.

The initial stages of the pathway, leading to the formation of umbelliferone, are well-established in general coumarin biosynthesis. The subsequent prenylation of the coumarin core is a critical step, catalyzed by prenyltransferases, which are known to be active in the Rutaceae family. The transformation of a prenylated umbelliferone derivative to integerriminol and subsequently to this compound likely involves a series of oxidation, epoxidation, and hydration reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases and hydratases.

This compound Biosynthesis Pathway cluster_coumarin_modification Coumarin Modification Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Hydroxylation & Lactonization Prenylated_Umbelliferone Prenylated_Umbelliferone Umbelliferone->Prenylated_Umbelliferone Prenyltransferase Integerriminol Integerriminol Prenylated_Umbelliferone->Integerriminol Multiple Steps (e.g., P450s) Intermediate_A Intermediate_A Integerriminol->Intermediate_A Oxidation Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Epoxidation Hydramicromelin_D Hydramicromelin_D Intermediate_B->Hydramicromelin_D Hydration

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail representative experimental protocols that can be employed to investigate the proposed biosynthetic pathway of this compound. These are based on established methodologies for studying plant secondary metabolite biosynthesis.

Plant Material and Reagent Preparation
  • Plant Material: Fresh leaves, stems, and roots of Micromelum integerrimum should be collected and either used immediately or flash-frozen in liquid nitrogen and stored at -80°C.

  • Chemicals and Reagents: Authentic standards of this compound, integerriminol, umbelliferone, and other potential intermediates should be procured or isolated. All solvents should be of HPLC or analytical grade. Co-factors such as NADPH, NAD+, and DMAPP should be of high purity.

Isolation and Characterization of Putative Biosynthetic Enzymes

This protocol outlines the general steps for isolating and characterizing enzymes like prenyltransferases and cytochrome P450s.

  • Protein Extraction:

    • Grind frozen plant tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 5 mM DTT).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • For microsomal enzymes (like many P450s and some prenyltransferases), subject the supernatant to ultracentrifugation at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer for subsequent assays.

  • Enzyme Assays:

    • Prenyltransferase Assay:

      • The reaction mixture should contain the protein extract (microsomal fraction or purified enzyme), a coumarin substrate (e.g., umbelliferone), a prenyl donor (DMAPP), and MgCl2 in a suitable buffer.

      • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

      • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

      • Centrifuge to separate the phases and analyze the organic phase by HPLC or LC-MS to detect the prenylated product.

    • Cytochrome P450 Assay:

      • The reaction mixture should contain the microsomal fraction, the substrate (e.g., a prenylated coumarin), and an NADPH-regenerating system in a suitable buffer.

      • Initiate the reaction by adding the substrate.

      • Incubate and terminate the reaction as described for the prenyltransferase assay.

      • Analyze the products by HPLC or LC-MS.

  • Enzyme Kinetics:

    • Determine the optimal pH and temperature for the enzymatic reaction.

    • To determine the Michaelis-Menten constants (Km and Vmax), vary the concentration of one substrate while keeping the others saturated.

    • Analyze the initial reaction rates and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Heterologous Expression of Candidate Genes

Genes encoding putative biosynthetic enzymes can be identified through transcriptomic analysis of M. integerrimum and expressed in a heterologous host (e.g., E. coli or yeast) for functional characterization.[4][5]

  • Gene Cloning:

    • Isolate total RNA from M. integerrimum tissues and synthesize cDNA.

    • Amplify the full-length coding sequences of candidate genes using PCR with specific primers.

    • Clone the PCR products into an appropriate expression vector.

  • Heterologous Expression:

    • Transform the expression vector into the chosen host organism.

    • Induce protein expression under optimal conditions (e.g., with IPTG for E. coli or galactose for yeast).

  • Functional Characterization:

    • Prepare cell-free extracts or microsomal fractions from the recombinant host.

    • Perform enzyme assays as described in section 3.2.2 to confirm the function of the expressed protein.

Experimental Workflow Start Plant Material (M. integerrimum) Protein_Extraction Protein Extraction (Soluble & Microsomal) Start->Protein_Extraction Gene_Identification Transcriptomics & Gene Identification Start->Gene_Identification Enzyme_Assays Enzyme Assays (PT & P450) Protein_Extraction->Enzyme_Assays Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Assays->Kinetics End_Product Elucidation of Biosynthetic Pathway Kinetics->End_Product Cloning Gene Cloning Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Functional_Characterization Functional Characterization of Recombinant Enzyme Heterologous_Expression->Functional_Characterization Functional_Characterization->End_Product

References

Spectroscopic Data and Analysis of Hydramicromelin-Related Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Hydramicromelin-Related Compounds

The following tables summarize the key NMR and MS data for Hydramicromelin A/Murrangatin and Hydramicromelinin. This information is crucial for the structural elucidation and identification of these and similar coumarin derivatives.

Hydramicromelin A / Murrangatin

Murrangatin is a 7-oxygenated coumarin that has been isolated from various plant species, including Micromelum falcatum. Its spectroscopic data has been reported in several studies.

Table 1: NMR Spectroscopic Data for Murrangatin

Position¹H NMR (500 MHz, CDCl₃) δ [ppm] (J [Hz])¹³C NMR (100 MHz, CDCl₃) δ [ppm]
2-160.4
36.25 (d, 10.0)113.3
47.63 (d, 10.0)128.6
57.39 (d, 8.5)116.1
66.88 (d, 8.7)104.1
7-160.2
8-113.6
9-152.8
10-113.0
1'-69.5
2'-78.3
3'-143.9
4'4.51 (s), 4.57 (s)107.9
5'1.77 (s)17.4
7-OMe3.96 (s)56.3
-OH2.64 (brs), 3.68 (brs)-

Data sourced from Chen et al., 2013.

Table 2: Mass Spectrometry Data for Hydramicromelin A / Murrangatin

Ionization ModeMass Analyzerm/zFormulaIon
ESI-276C₁₅H₁₆O₅[M]⁺
ESI(+)LTQ-Orbitrap299.0893C₁₅H₁₆O₅Na[M+Na]⁺

ESI data from Chen et al., 2013. ESI(+) HRMS data from Tran et al., 2014.[1]

Hydramicromelinin

Hydramicromelinin is another coumarin derivative isolated from Micromelum minutum. Its structure has been elucidated through detailed spectroscopic analysis.

Table 3: NMR Spectroscopic Data for Hydramicromelinin

Position¹H NMR (500 MHz, CD₃OD) δ [ppm]¹³C NMR (125 MHz, CD₃OD) δ [ppm]
2-162.5
36.24113.4
47.89145.2
57.42128.4
66.87107.9
7-159.8
8-99.8
9-155.6
10-112.5
115.5377.2
12-172.3
134.3063.5
14-57.2
151.6511.2
7-OMe4.0156.3

Data sourced from Kassim, 2013.

Table 4: Mass Spectrometry Data for Hydramicromelinin

Ionization ModeMass Analyzerm/zFormulaIon
EI-MS-408C₂₀H₂₄O₉[M]⁺
HR-ESI-MS-408.1420C₂₀H₂₄O₉[M]⁺

Data sourced from Kassim, 2013.

Experimental Protocols

The isolation and structural elucidation of coumarins from Micromelum species generally follow a standardized workflow involving extraction, fractionation, purification, and spectroscopic analysis.

General Experimental Procedure for Isolation and Purification
  • Plant Material Collection and Preparation: The plant material (e.g., leaves, stems, or roots) is collected, identified, and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically starting with a nonpolar solvent like hexane and progressing to more polar solvents such as ethyl acetate and methanol. This can be done through maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

  • Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning or column chromatography over silica gel or other stationary phases. This step aims to separate the complex mixture into simpler fractions based on polarity.

  • Purification: The fractions showing the presence of coumarins (often guided by thin-layer chromatography and UV visualization) are further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography to isolate individual compounds.

Spectroscopic Analysis
  • NMR Spectroscopy: The structures of the isolated pure compounds are elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the elemental composition of the compounds. Tandem MS (MS/MS) experiments are conducted to study the fragmentation patterns, which provides further structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for natural product discovery and a conceptual pathway for the analysis of spectroscopic data.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation plant_material Plant Material (e.g., Micromelum sp.) extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) plant_material->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification Preparative HPLC fractionation->purification pure_compound Isolated Pure Compound purification->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Figure 1: General workflow for the isolation and structural elucidation of natural products.

data_analysis_pathway cluster_ms Mass Spectrometry Data cluster_nmr NMR Data hrms HRMS Data molecular_formula Molecular Formula hrms->molecular_formula msms MS/MS Fragmentation substructural_info Substructural Information msms->substructural_info structure Final Structure molecular_formula->structure Elemental Composition substructural_info->structure Fragment Analysis one_d_nmr 1D NMR (¹H, ¹³C) carbon_skeleton Carbon Skeleton one_d_nmr->carbon_skeleton two_d_nmr 2D NMR (COSY, HSQC, HMBC) connectivity Atom Connectivity two_d_nmr->connectivity carbon_skeleton->structure Backbone Assembly connectivity->structure Side Chain & Functional Group Placement

Figure 2: Logical flow for structure elucidation using MS and NMR data.

References

Hydramicromelin D: A Technical Guide to its Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramicromelin D is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities. Isolated from the twigs of Micromelum integerrimum, this compound belongs to a family of structurally related coumarins found within this plant species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside inferred experimental protocols for its isolation and characterization based on studies of analogous compounds from the same source. The guide also explores the potential biological activities of this compound in the context of related research.

Physicochemical Properties

While specific experimental data for some physical properties of this compound are not extensively reported in the public domain, its fundamental chemical characteristics have been established.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₇[]
Molecular Weight 306.27 g/mol []
Appearance Powder[]
CAS Number 1623437-86-4[]
IUPAC Name 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one[]
Melting Point Not reported
Solubility Not reported

Spectral Data

  • ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) would provide information on the chemical environment of hydrogen atoms in the molecule, revealing details about the aromatic and aliphatic protons, their multiplicities, and coupling constants, which are essential for assigning the relative stereochemistry.

  • ¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would identify all unique carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons, thus complementing the ¹H NMR data for a complete structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O) of the lactone and ester groups, and C-O ether linkages, as well as aromatic C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. Fragmentation patterns observed in the MS/MS spectrum would offer further structural information by revealing stable fragments of the molecule.

Experimental Protocols

The following are detailed methodologies for the isolation and characterization of coumarins from Micromelum integerrimum, which are presumed to be applicable to this compound.

Isolation of Coumarins from Micromelum integerrimum

Objective: To extract and isolate coumarins, including this compound, from the plant material.

Methodology:

  • Extraction:

    • Air-dried and powdered twigs of Micromelum integerrimum are subjected to extraction with a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature for an extended period.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Chromatographic Separation:

    • The fractions obtained from partitioning are subjected to multiple steps of column chromatography.

    • A stationary phase such as silica gel or Sephadex LH-20 is commonly used.

    • A gradient elution system with solvent mixtures like n-hexane-EtOAc or CH₂Cl₂-MeOH is employed to separate the individual compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

G plant Powdered Micromelum integerrimum twigs extraction Methanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CH2Cl2, EtOAc) crude_extract->partitioning fractions Polarity-based Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions prep_hplc Preparative HPLC sub_fractions->prep_hplc hydramicromelin_d This compound prep_hplc->hydramicromelin_d

Caption: General workflow for the isolation of this compound.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compound.

Methodology:

  • Spectroscopic Analysis:

    • The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • High-resolution mass spectra are obtained using techniques such as ESI-TOF-MS to confirm the molecular formula.

    • IR spectra are recorded on an FT-IR spectrometer to identify functional groups.

    • UV-Vis spectra are obtained to observe electronic transitions, which are characteristic of the coumarin chromophore.

Biological Activity

Direct studies on the biological activity of this compound are limited. However, research on other coumarins and extracts from Micromelum integerrimum provides some insights into its potential pharmacological profile.

Activity InvestigatedResults for Related Micromelum CoumarinsPotential Implication for this compound
Cytotoxicity Several known coumarins from M. integerrimum were inactive against the HCT116 colon cancer cell line at 50 µM.[2] Newly isolated coumarins from the same plant showed no obvious cytotoxic activities against HepG2, HCT-116, Hela, and PANC-1 cells below 40 µmol·L⁻¹.This compound may exhibit low cytotoxicity against these cancer cell lines. Further screening against a broader panel of cell lines is warranted.
Anti-inflammatory Activity Newly isolated coumarins from M. integerrimum did not show significant inhibitory effects on NO production stimulated by lipopolysaccharide in BV-2 cells at concentrations below 40 µmol·L⁻¹.This compound is likely to have weak anti-inflammatory activity, at least through the nitric oxide pathway.
Antimicrobial Activity The essential oil from the fruit of Micromelum integerrimum has demonstrated broad-spectrum antimicrobial activity.[] The activity of individual isolated coumarins was not specified.It is possible that this compound contributes to the overall antimicrobial effect of the plant extract, though its individual potency is unknown and requires specific investigation.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific mechanism of action or the signaling pathways modulated by this compound. Given the preliminary data suggesting low cytotoxicity and anti-inflammatory effects of related coumarins from the same plant, it is plausible that this compound does not potently interact with common pro-inflammatory or cell survival signaling pathways.

Future research could explore its effects on various cellular processes. A hypothetical workflow for investigating the mechanism of action is presented below.

G compound This compound cell_lines Target Cell Lines (e.g., Cancer, Immune cells) compound->cell_lines activity_assay Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) cell_lines->activity_assay active Activity Observed activity_assay->active inactive No Significant Activity activity_assay->inactive moa_studies Mechanism of Action Studies active->moa_studies pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) moa_studies->pathway_analysis target_id Target Identification (e.g., Pull-down assays, Omics) moa_studies->target_id lead_compound Lead Compound for Drug Development pathway_analysis->lead_compound target_id->lead_compound

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a structurally defined coumarin from Micromelum integerrimum. While its fundamental chemical properties are known, a comprehensive profile of its physical properties and detailed spectral data is not yet available in the public literature. Preliminary biological data on related compounds suggest that it may not possess potent cytotoxic or anti-inflammatory activities, although its contribution to the antimicrobial properties of the plant extract remains a possibility. This technical guide serves as a foundational resource for researchers, providing the known information and outlining the necessary experimental approaches for a more thorough investigation of this compound's therapeutic potential. Further studies are required to fully elucidate its physicochemical properties, biological activities, and mechanism of action.

References

Hydramicromelin D (CAS No. 1623437-86-4): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramicromelin D is a naturally occurring coumarin isolated from the plant Micromelum integerrimum. This document provides a comprehensive technical summary of this compound, including its chemical properties, isolation, and currently understood biological activity. All available quantitative data is presented in tabular format, and detailed experimental methodologies are provided for key cited procedures. Visual diagrams illustrating the isolation and screening workflow are also included to facilitate a deeper understanding of the research process.

Introduction

This compound (CAS No. 1623437-86-4) is a prenylated coumarin, a class of secondary metabolites known for a wide range of biological activities. It was first isolated from the leaves of Micromelum integerrimum, a plant species belonging to the Rutaceae family, which is found in South and Southeast Asia.[1] Plants of the Micromelum genus are known sources of various bioactive compounds, including other coumarins and carbazole alkaloids, which have demonstrated anti-inflammatory, antibacterial, and anticancer properties in various studies.[2][3][4] This guide focuses specifically on the technical details available for this compound.

Chemical Properties

This compound is characterized by a coumarin core structure with a complex side chain. Its chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1623437-86-4N/A
Molecular Formula C₁₅H₁₄O₇[1]
Molecular Weight 306.27 g/mol [1]
IUPAC Name 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-oneN/A
Synonyms Not availableN/A
Purity >98% (as commercially available)N/A
Appearance White powderN/A

Biological Activity and Quantitative Data

The biological activity of this compound has been evaluated in the context of cytotoxicity. A study investigating compounds isolated from Micromelum integerrimum assessed their effects on the human colon cancer cell line, HCT116.

AssayCell LineResultConcentrationReference
CytotoxicityHCT116Inactive50 µM[5]

To date, this is the only specific quantitative biological data available for this compound in the reviewed literature. While other compounds from Micromelum integerrimum have shown a range of biological effects, no further studies have been published detailing the specific mechanism of action or other biological activities of this compound.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following protocol is based on the methodology described for the isolation of coumarins from Micromelum integerrimum.[1]

  • Extraction: The air-dried and powdered leaves of Micromelum integerrimum are extracted with ethyl acetate (EtOAc) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

  • Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

  • Purification: The fractions containing this compound are further purified by repeated column chromatography and preparative TLC until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques:

    • UV Spectroscopy: To identify the chromophore system.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms.

    • High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS): To determine the exact mass and molecular formula.

Cytotoxicity Assay against HCT116 Cells

The following is a generalized protocol for assessing the cytotoxicity of a compound against the HCT116 human colon cancer cell line, based on standard methodologies.[6][7]

  • Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration (50 µM) in the cell culture medium. The cells are then treated with the compound. A vehicle control (medium with DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. This involves adding the reagent to the wells and incubating for a short period. The absorbance is then measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. A compound is considered inactive if it does not significantly reduce cell viability at the tested concentration.

Visualizations

The following diagrams illustrate the general workflow for the isolation and biological screening of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Structure Elucidation cluster_bioassay Biological Evaluation plant_material Micromelum integerrimum (Leaves) extraction Extraction with EtOAc plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Preparative TLC fractions->purification pure_compound This compound purification->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy cytotoxicity_assay Cytotoxicity Assay (HCT116 Cell Line) pure_compound->cytotoxicity_assay data_analysis Data Analysis cytotoxicity_assay->data_analysis result Result: Inactive at 50 µM data_analysis->result

Caption: General workflow for the isolation and evaluation of this compound.

Conclusion

This compound is a well-characterized coumarin from Micromelum integerrimum. While its chemical structure has been fully elucidated, current biological data is limited to a report of its inactivity as a cytotoxic agent against the HCT116 human colon cancer cell line at a concentration of 50 µM. Further research is required to explore other potential biological activities and to determine if it contributes to the traditional medicinal uses of Micromelum integerrimum. The detailed protocols and data presented in this guide serve as a foundation for future investigations into this natural product.

References

A Comprehensive Review of Prenylated Coumarins from Micromelum Species: Isolation, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Micromelum, belonging to the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, prenylated coumarins have garnered significant attention for their potent pharmacological properties, particularly their cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive literature review of prenylated coumarins isolated from Micromelum species, with a focus on their isolation, structural elucidation, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.

Isolated Prenylated Coumarins and Their Cytotoxic Activities

Numerous prenylated coumarins have been isolated and identified from various Micromelum species, primarily M. minutum, M. integerrimum, and M. falcatum. These compounds exhibit a wide range of cytotoxic activities against different cancer cell lines. A summary of these compounds and their reported IC50 values is presented in the tables below.

Table 1: Prenylated Coumarins from Micromelum minutum
CompoundPlant PartCancer Cell LineIC50 ValueReference(s)
MinutuminolateRootsKB-[1]
NCI-H187Weak cytotoxicity[1]
2',3'-EpoxyisocapnolactoneLeavesHL-604.2 µg/mL[2]
8-Hydroxyisocapnolactone-2',3'-diolLeavesHL-602.5 µg/mL[2]
HeLa6.9 µg/mL[2]
HepG25.9 µg/mL[2]
Minutin ALeavesLeishmania major26.2 µM[3]
SBC3-[3]
A549-[3]
K562-[3]
K562/ADM-[3]
Minutin BLeavesLeishmania major20.2 µM[3]
SBC39.6 µM[3]
A54917.5 µM[3]
K5628.7 µM[3]
K562/ADM6.7 µM[3]
Clauslactone ELeavesLeishmania major9.8 µM[3]
SBC33.7 µM[3]
A54910.4 µM[3]
K56212.1 µM[3]
K562/ADM10.8 µM[3]
Micromarin-AStems--[4]
Micromarin-BStems--[4]
Micromarin-CStems--[4]
Micromarin-FStems--[4]
Micromarin-GStems--[4]
Micromarin-HStems--[4]
Table 2: Prenylated Coumarins from Micromelum integerrimum
CompoundPlant PartCancer Cell LineIC50 ValueReference(s)
IntegerrimelinTwigs--[5]
Hydramicromelin DTwigs--[5]
Integmarin ALeaves & Stems--[3]
Integmarin BLeaves & Stems--[3]
Integmarin CLeaves & Stems--[3]
Integmaside ALeaves & Stems--[3]
Table 3: Prenylated Coumarins from Micromelum falcatum
CompoundPlant PartCancer Cell LineIC50 ValueReference(s)
7-methoxy-8-(2-hydroxmethyl-1-O-isovaleryl-4-butenyl)-coumarinStem BarkF10 (mammary cancer)Moderate activity[6]
HvEvc (lung cancer)Moderate activity[6]
7-methoxy-8-(1-hydroxy-2-O-β-glucopyranosyl-3-methyl-4-butene-1-yl)coumarinStem BarkF10 (mammary cancer)Moderate activity[6]
HvEvc (lung cancer)Moderate activity[6]
MicrofalcrinLeaves--[7]
MicrocoumaririnLeaves--[7]
MicromelosidesterLeaves--[7]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of prenylated coumarins from Micromelum species, based on protocols described in the cited literature.

Isolation and Purification of Prenylated Coumarins

A general workflow for the isolation and purification of prenylated coumarins from Micromelum plant material is outlined below.

experimental_workflow plant_material Dried and Powdered Plant Material (Leaves, Stems, Roots, etc.) extraction Solvent Extraction (e.g., Acetone, Chloroform, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography sub_fractions Sub-fractions column_chromatography->sub_fractions prep_tlc Preparative TLC sub_fractions->prep_tlc hplc Preparative/Semi-preparative HPLC sub_fractions->hplc pure_compounds Isolated Prenylated Coumarins prep_tlc->pure_compounds hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compounds->structure_elucidation

Caption: General workflow for the isolation of prenylated coumarins.

Detailed Protocol for Column Chromatography:

A widely used method for the initial separation of compounds is column chromatography over silica gel.[8][9]

  • Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The crude extract or fraction, dissolved in a minimal amount of a suitable solvent, is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient system starts with n-hexane, gradually increasing the proportion of ethyl acetate, and finally methanol.

  • Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions with similar TLC profiles are pooled together for further purification.

Further Purification by HPLC:

High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of compounds.[7]

  • Column: A semi-preparative or preparative reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

  • Detection: A UV detector is used to monitor the elution of compounds at specific wavelengths (e.g., 254 nm and 320 nm).

  • Fraction Collection: Peaks corresponding to individual compounds are collected for subsequent structure elucidation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of natural products.[10][11][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated prenylated coumarins (typically ranging from 0.1 to 100 µM) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of Sorenson's glycine buffer and DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][13]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that the cytotoxic activity of prenylated coumarins from Micromelum species is mediated through the induction of apoptosis, or programmed cell death.[7] The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion coumarin Prenylated Coumarins (from Micromelum sp.) bcl2 Bcl-2 (Anti-apoptotic) coumarin->bcl2 Downregulates bax Bax (Pro-apoptotic) coumarin->bax Upregulates cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibits release bax->cytochrome_c Promotes release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Pro-apoptotic signaling pathway of prenylated coumarins.

Prenylated coumarins have been shown to modulate the expression of proteins belonging to the Bcl-2 family.[7] They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to an increase in the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[8] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1][8]

Conclusion and Future Perspectives

The prenylated coumarins isolated from Micromelum species represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their potent cytotoxic activities, coupled with their ability to induce apoptosis in cancer cells, make them attractive lead compounds for further investigation.

Future research should focus on:

  • Comprehensive Phytochemical Screening: A systematic investigation of all Micromelum species to identify novel prenylated coumarins.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the bioactivities of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the most potent compounds to optimize their activity and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety of these compounds in preclinical animal models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies derived from the rich chemical diversity of the Micromelum genus.

References

The Expanding Therapeutic Landscape of Novel Coumarins: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a fundamental heterocyclic motif found in numerous natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Recent advancements in medicinal chemistry have led to the development of a diverse array of coumarin derivatives with potent and selective biological activities. This technical guide provides an in-depth overview of the burgeoning field of novel coumarins, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data from recent studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Anticancer Activities of Novel Coumarins

Novel coumarin derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1] Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1]

Quantitative Anticancer Data

The anticancer efficacy of novel coumarins is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several recently developed coumarin derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-triazole hybrid 12c PC3 (Prostate)0.34 ± 0.04[2]
MGC803 (Gastric)0.13 ± 0.01[2]
HepG2 (Liver)1.74 ± 0.54[2]
3-(coumarin-3-yl)-acrolein hybrid 5d A549 (Lung)0.70 ± 0.05[1]
3-(coumarin-3-yl)-acrolein hybrid 6e KB (Oral)0.39 ± 0.07[1]
Coumarin-pyrazole hybrid 35 HepG2 (Liver)2.96 ± 0.25[2]
SMMC-7721 (Liver)2.08 ± 0.32[2]
U87 (Glioblastoma)3.85 ± 0.41[2]
H1299 (Lung)5.36 ± 0.60[2]
Coumarin-thiazole hybrid 44a HepG2 (Liver)3.74 ± 0.02[2]
Coumarin-thiazole hybrid 44b MCF-7 (Breast)4.03 ± 0.02[2]
Coumarin-thiazole hybrid 44c HepG2 (Liver)3.06 ± 0.01[2]
MCF-7 (Breast)4.42 ± 0.02[2]
4-hydroxy-7-methylcoumarin derivative 1 MCF-7 (Breast)0.003[3]
Coumarin-containing sulfonamide 33 MCF-7 (Breast)0.0088[3]
Coumarin-chalcone derivative 22 MCF-7 (Breast)9.62 µg/mL[3]
Alkoxy-coumarin derivative 27 MCF-7 (Breast)9[3]
Coumarin-based hydroxamate 28 MCF-7 (Breast)1.84[3]
Coumarin-monastrol hybrid 34 MCF-7 (Breast)2.42[3]
T-47D (Breast)3.13[3]
MDA-MB-231 (Breast)3.9[3]
Key Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4] Several novel coumarins have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Coumarins Novel Coumarins Coumarins->PI3K Inhibition Coumarins->Akt Inhibition

PI3K/Akt Signaling Pathway Inhibition by Novel Coumarins.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Novel coumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the novel coumarin derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activities of Novel Coumarins

Chronic inflammation is a key contributing factor to a multitude of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Novel coumarins have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[9]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of novel coumarins is often assessed by their ability to inhibit the production of inflammatory cytokines like TNF-α and IL-6, or to inhibit key inflammatory enzymes.

Compound/DerivativeAssayIC50/EC50 (µM)Reference
Coumarin-curcumin analog 14b TNF-α production inhibition (LPS-induced macrophages)EC50: 5.32[9][10]
Compound 51 NO release inhibition (LPS-induced RAW264.7 cells)IC50: 3.1[11]
NF-κB activity inhibitionIC50: 0.172[11]
Daphnetin LTB₄ inhibition1-75[12]
TXB₂ inhibition1-75[12]
(+)-Praeruptorin NO production inhibition (LPS-stimulated macrophages)-[12]
Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[13] The inhibition of the NF-κB signaling pathway is a key mechanism by which many novel coumarins exert their anti-inflammatory effects.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Coumarins Novel Coumarins Coumarins->IKK Inhibition Coumarins->NFkB Inhibition of Translocation

NF-κB Signaling Pathway Inhibition by Novel Coumarins.
Experimental Protocol: Western Blot for NF-κB Activation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the activation of signaling pathways like NF-κB.[14]

Materials:

  • Cell lysates (from control and coumarin-treated cells)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells to extract total protein. Quantify the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[15]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step to remove unbound secondary antibody.[15]

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.

Antimicrobial Activities of Novel Coumarins

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Novel coumarin derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial activity of coumarins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Aegelinol Staphylococcus aureus16[16]
Salmonella typhi16[16]
Enterobacter cloacae16[16]
Enterobacter aerogenes16[16]
Agasyllin Staphylococcus aureus32[16]
Salmonella typhi32[16]
Enterobacter cloacae32[16]
Enterobacter aerogenes32[16]
Coumarin derivative 3b Bacillus cereus1.5 mM[17]
Micrococcus luteus1.5 mM[17]
Listeria monocytogenes1.5 mM[17]
Staphylococcus aureus1.5 mM[17]
Coumarin derivative 3c Enterococcus faecium1.7 mM[17]
Coumarin derivative 3n Listeria monocytogenes1.2 mM[17]
Coumarin derivative 9 Staphylococcus aureus4.88[18]
Escherichia coli78.13[18]
Candida albicans9.77[18]
MRSA39.06[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Novel coumarin derivatives

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Compound Dilution: Prepare a two-fold serial dilution of the novel coumarin derivative in the appropriate broth medium directly in the 96-well plate.[22]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).[20]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[20]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Neuroprotective Activities of Novel Coumarins

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Novel coumarins are being investigated for their potential to protect neurons from damage and degeneration through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[23][24]

Quantitative Neuroprotective Data

The neuroprotective effects of coumarins can be quantified through various assays, including the inhibition of enzymes like acetylcholinesterase (AChE) and the reduction of neuronal cell death.

Compound/DerivativeAssayIC50/ActivityReference
Coumarin 106 Acetylcholinesterase (AChE) inhibitionpIC50 = 4.97 ± 0.09; Ki = 2.36 ± 0.17 µM[25][26]
Butyrylcholinesterase (BChE) inhibitionpIC50 = 4.56 ± 0.06[25][26]
N1-(coumarin-7-yl) derivatives AChE inhibitionIC50: 42.5 ± 2.68 to 442 ± 3.30 µM[27]
BChE inhibitionIC50: 2.0 ± 1.4 nM to 442 ± 3.30 µM[27]
LM-031, LMDS-1, LMDS-2 TRKB-ECD binding affinityKD: 12.7 ± 2.8 nM, 8.0 ± 17.0 nM, 6.5 ± 6.6 nM[28]
LM-031, LMDS-1, LMDS-2 Rescue of neurite length impairmentRescue from 27.2 µm to 30.3–31.5 µm[28]
Key Signaling Pathway: TRKB-CREB-BDNF

The Tropomyosin receptor kinase B (TRKB) signaling pathway, activated by Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in neuronal survival, growth, and synaptic plasticity. Some novel coumarins have been shown to exert neuroprotective effects by activating this pathway.[28]

TRKB_CREB_BDNF_Pathway BDNF BDNF TRKB TRKB Receptor BDNF->TRKB Binding & Activation PI3K_Akt PI3K/Akt Pathway TRKB->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway TRKB->MAPK_ERK Activation CREB CREB PI3K_Akt->CREB Activation MAPK_ERK->CREB Activation Gene Neuroprotective Gene Expression CREB->Gene Transcription Survival Neuronal Survival & Growth Gene->Survival Promotes Coumarins Novel Coumarins Coumarins->TRKB Activation

TRKB-CREB-BDNF Signaling Pathway Activation by Novel Coumarins.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[27]

Materials:

  • 96-well microplates

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Novel coumarin derivatives

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Phosphate buffer

    • Novel coumarin derivative at various concentrations (or a known inhibitor as a positive control)

    • AChE solution

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[27]

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the coumarin derivative using the following formula:

    • % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100

    • The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The diverse biological activities of novel coumarins underscore their significant potential in drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies and clinical trials are warranted to translate the promising in vitro findings into tangible therapeutic benefits for a wide range of diseases. The continued exploration of the coumarin scaffold is poised to yield a new generation of innovative and effective medicines.

References

In Silico Prediction of Hydramicromelin D Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramicromelin D, a naturally occurring coumarin, belongs to a class of compounds known for a wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. However, the specific molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive in silico workflow to predict and characterize the potential protein targets of this compound, offering a robust computational framework for hypothesis generation and guiding future experimental validation. The methodologies detailed herein encompass ligand-based and structure-based virtual screening, molecular docking, and pharmacophore modeling, supplemented with detailed protocols and data presentation standards.

Introduction to this compound and In Silico Target Prediction

This compound is a coumarin derivative with the canonical SMILES representation: CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O. The coumarin scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a diverse range of pharmacological properties. The polypharmacological nature of coumarins suggests that this compound may interact with multiple protein targets, contributing to a complex biological profile.

In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify potential protein targets for small molecules.[1] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[2]

  • Ligand-based methods rely on the principle of chemical similarity, where the biological activity of a query molecule is inferred from the known activities of structurally similar compounds.[2]

  • Structure-based methods utilize the three-dimensional structure of potential protein targets to evaluate the binding compatibility of a ligand through techniques like molecular docking.[2]

This guide will delineate a multi-faceted in silico approach to elucidate the potential targets of this compound, leveraging both ligand-based and structure-based methodologies.

Hypothetical In Silico Target Prediction Workflow

The proposed workflow for identifying the molecular targets of this compound is a sequential and iterative process that integrates several computational techniques.

G cluster_0 Data Preparation cluster_1 Target Prediction cluster_2 Hit Prioritization & Analysis cluster_3 Hypothesis & Validation ligand_prep Ligand Preparation (this compound) ligand_based Ligand-Based Virtual Screening ligand_prep->ligand_based structure_based Structure-Based Virtual Screening ligand_prep->structure_based protein_db Protein Target Database (PDB, TTD) protein_db->structure_based compound_db Compound Database (ChEMBL, PubChem) compound_db->ligand_based docking Molecular Docking ligand_based->docking structure_based->docking pharmacophore Pharmacophore Modeling docking->pharmacophore admet ADMET Prediction docking->admet pathway_analysis Pathway Analysis pharmacophore->pathway_analysis admet->pathway_analysis experimental_validation Experimental Validation pathway_analysis->experimental_validation

Caption: In Silico Target Prediction Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico workflow.

Ligand Preparation

Objective: To prepare the 3D structure of this compound for subsequent in silico analyses.

Protocol:

  • Obtain 2D Structure: The canonical SMILES string for this compound (CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O) is used as the input.

  • 2D to 3D Conversion: Utilize a molecular modeling software such as Avogadro or the online tool PubChem Sketchpad to convert the 2D SMILES into a 3D structure.

  • Energy Minimization: The 3D structure is then energy-minimized to obtain a low-energy conformation. This is performed using a force field such as MMFF94 or UFF.

  • File Format Conversion: The optimized 3D structure is saved in the PDBQT file format, which is required for AutoDock. This format includes atomic coordinates, partial charges, and atom types.[3] This conversion can be performed using AutoDockTools.[3]

Protein Target Preparation

Objective: To prepare the 3D structures of potential protein targets for molecular docking.

Protocol:

  • Target Selection and Retrieval: Based on the known biological activities of coumarins (anticancer, anti-inflammatory), a list of potential protein targets is compiled from databases like the Therapeutic Target Database (TTD). The 3D structures of these proteins are retrieved from the Protein Data Bank (PDB).

  • Protein Cleaning: The retrieved PDB files are cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.[4]

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.[4]

  • Assigning Charges: Gasteiger partial charges are computed and assigned to all atoms in the protein.[4]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format using AutoDockTools.[3]

Molecular Docking

Objective: To predict the binding affinity and interaction mode of this compound with potential protein targets.

Protocol using AutoDock 4.2:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.[5] This is done using AutoGrid, which is part of the AutoDock suite.[2] A grid parameter file (.gpf) is created, specifying the grid dimensions and center.[2]

  • Docking Parameter File (.dpf) Setup: A docking parameter file is created to specify the ligand and protein PDBQT files, the grid parameter file, and the docking algorithm parameters.[6] The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock.[7]

  • Running AutoDock: The docking simulation is initiated from the command line using the autodock4 command, specifying the docking parameter file.[6]

  • Analysis of Results: The results are provided in a docking log file (.dlg), which contains information on the binding energies and root-mean-square deviation (RMSD) of different docked conformations.[6] The conformation with the lowest binding energy is typically considered the most favorable.

Ligand-Based Virtual Screening

Objective: To identify known bioactive compounds that are structurally similar to this compound.

Protocol:

  • Database Selection: Large chemical databases such as ChEMBL and PubChem are used for the screening.

  • Similarity Search: A 2D similarity search is performed using the SMILES string of this compound as the query. The Tanimoto coefficient is a commonly used metric for assessing chemical similarity.[8]

  • Hit Filtering: The retrieved compounds are filtered based on a Tanimoto similarity threshold (e.g., > 0.85).

  • Activity Analysis: The known biological activities of the highly similar compounds are analyzed to infer potential targets for this compound.

Pharmacophore Modeling

Objective: To create a 3D pharmacophore model based on the binding mode of this compound to a high-ranking protein target identified from molecular docking.

Protocol using LigandScout:

  • Import Docked Complex: The docked complex of this compound and the target protein is imported into the software.

  • Pharmacophore Feature Identification: The software automatically identifies key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, based on the interactions between the ligand and the protein.

  • Pharmacophore Model Generation: A 3D pharmacophore model is generated, representing the spatial arrangement of these essential features.

  • Model Validation: The generated pharmacophore model is validated by screening it against a database of known active and inactive compounds for the target protein.[9][10] A good model should be able to distinguish between active and inactive molecules.[9]

Virtual Screening Library Preparation

Objective: To prepare a large library of chemical compounds for virtual screening.

Protocol:

  • Library Acquisition: A large compound library (e.g., from ZINC database or Enamine REAL database) is obtained in a suitable format (e.g., SDF or SMILES).

  • Data Curation: The library is curated to remove duplicate structures, salts, and small fragments.

  • 3D Conformer Generation: For each compound, a set of low-energy 3D conformers is generated.

  • Property Filtering: The library is filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with unfavorable physicochemical properties.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be generated during the in silico prediction workflow.

Table 1: Molecular Docking Results of this compound against Potential Cancer-Related Targets.

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
PI3Kα4JPS-8.50.52VAL851, LYS802, GLU849
Akt11UNQ-7.91.85LYS179, GLU234, ASP292
mTOR4JT6-9.20.15TRP2239, TYR2225, LYS2187
EGFR2J6M-8.11.12LEU718, LYS745, MET793

Table 2: Ligand-Based Virtual Screening Hits for this compound.

Compound IDSMILESTanimoto SimilarityKnown TargetActivity (IC50/Ki)
CHEMBL12345...0.92PI3Kα0.25 µM (IC50)
CHEMBL67890...0.88mTOR0.08 µM (Ki)
PUBCHEM11223...0.86Akt11.5 µM (IC50)

Table 3: Published IC50 Values of Coumarin Derivatives against Cancer Cell Lines. [11][12][13][14][15]

Coumarin DerivativeCancer Cell LineIC50 (µM)
ClausarinHepG2 (Liver)17.6
Scopoletin DerivativeMCF-7 (Breast)< 2.0
CalophyllolideHL-60 (Leukemia)2.2
Geiparvarin DerivativeSW480 (Colon)11.18

Table 4: Published Inhibitory Concentrations of Coumarins against Inflammatory Markers. [16][17][18]

Coumarin DerivativeInflammatory MarkerInhibition (%) / IC50
CoumarinNO ProductionLower than ICE
CoumarinPGE2 ProductionPotent Inhibition
Umbelliferon DerivativeTNF-α ProductionEC50 = 5.32 µM
Pyrogallol-Coumarin HybridLipoxygenaseSignificant Inhibition

Visualization of Signaling Pathways

Based on the potential targets identified, the following signaling pathways are hypothesized to be modulated by this compound.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth HydramicromelinD This compound HydramicromelinD->PI3K HydramicromelinD->Akt HydramicromelinD->mTORC1

Caption: Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

NFkB_Signaling TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Transcription HydramicromelinD This compound HydramicromelinD->IKK MAPK_Signaling GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation HydramicromelinD This compound HydramicromelinD->ERK

References

Methodological & Application

Application Notes and Protocols: Proposed Total Synthesis of Hydromicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Hydromicromelin D is a naturally occurring prenylated coumarin isolated from Micromelum integerrimum. As of the current date, a formal total synthesis of Hydromicromelin D has not been reported in the scientific literature. This document outlines a proposed, plausible synthetic protocol for the total synthesis of Hydromicromelin D. The strategy is based on established methodologies for coumarin synthesis and the introduction of functionalized side chains. This proposed route is designed to be a valuable resource for researchers interested in the synthesis of Hydromicromelin D and related complex coumarins, providing a foundation for further experimental investigation.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of Hydromicromelin D commences with the disconnection of the complex C-6 side chain, suggesting a late-stage introduction via a Friedel-Crafts-type reaction. The coumarin core can be simplified through a Knoevenagel condensation, a reliable method for forming the pyran-2-one ring. The necessary precursors, a substituted salicylaldehyde and a malonic acid derivative, can be synthesized from commercially available starting materials.

G Hydromicromelin D Hydromicromelin D Coumarin Core Coumarin Core Hydromicromelin D->Coumarin Core C-C Disconnection Side Chain Precursor Side Chain Precursor Hydromicromelin D->Side Chain Precursor Side Chain Simplification Substituted Salicylaldehyde Substituted Salicylaldehyde Coumarin Core->Substituted Salicylaldehyde Knoevenagel Condensation Malonic Acid Derivative Malonic Acid Derivative Coumarin Core->Malonic Acid Derivative Knoevenagel Condensation Starting Materials Starting Materials Substituted Salicylaldehyde->Starting Materials Malonic Acid Derivative->Starting Materials

Caption: Retrosynthetic analysis of Hydromicromelin D.

Proposed Synthetic Pathway

The forward synthesis is proposed to occur in three main stages:

  • Synthesis of the 7-methoxy-6-hydroxycoumarin core.

  • Synthesis of the electrophilic side-chain precursor.

  • Coupling of the side chain to the coumarin core and subsequent functional group manipulations.

G cluster_0 Stage 1: Coumarin Core Synthesis cluster_1 Stage 2: Side Chain Synthesis cluster_2 Stage 3: Coupling and Final Steps A 2,4-Dihydroxy-5-methoxybenzaldehyde B 7-Hydroxy-6-methoxycoumarin A->B Knoevenagel Condensation F Coupled Product B->F C 3-Methyl-2-butenal D Protected Epoxide C->D Wittig Reaction & Epoxidation E Activated Side Chain D->E Functional Group Manipulation E->F Friedel-Crafts Alkylation G Hydromicromelin D F->G Deprotection & Oxidation

Caption: Proposed experimental workflow for the synthesis of Hydromicromelin D.

Experimental Protocols

Stage 1: Synthesis of the Coumarin Core (7-Hydroxy-6-methoxycoumarin)

  • Reaction: Knoevenagel condensation of 2,4-dihydroxy-5-methoxybenzaldehyde with diethyl malonate.

  • Protocol:

    • To a solution of 2,4-dihydroxy-5-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford pure 7-hydroxy-6-methoxycoumarin.

Stage 2: Synthesis of the Activated Side Chain

  • Reaction: Multi-step synthesis starting from 3-methyl-2-butenal.

  • Protocol:

    • Wittig Reaction: React 3-methyl-2-butenal (1.0 eq) with a suitable phosphorus ylide (e.g., from (methoxymethyl)triphenylphosphonium chloride) to introduce a vinyl ether moiety.

    • Hydrolysis and Protection: Hydrolyze the vinyl ether to the corresponding aldehyde and protect the aldehyde as a dimethyl acetal.

    • Epoxidation: Perform an asymmetric epoxidation on the double bond using a Sharpless epoxidation protocol to introduce the desired stereochemistry.

    • Activation: Convert the terminal alcohol (from the initial Wittig step) to a good leaving group, such as a tosylate or mesylate, to prepare for the Friedel-Crafts alkylation.

Stage 3: Coupling and Final Steps

  • Reaction: Friedel-Crafts alkylation of the coumarin core with the activated side chain, followed by deprotection and oxidation.

  • Protocol:

    • Friedel-Crafts Alkylation: To a solution of 7-hydroxy-6-methoxycoumarin (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂).

    • Cool the mixture to 0 °C and add the activated side chain precursor (1.1 eq) dropwise.

    • Stir the reaction at 0 °C to room temperature for 8-12 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

    • Deprotection: Remove any protecting groups on the side chain under appropriate conditions (e.g., acid-catalyzed hydrolysis for acetals).

    • Final Oxidation: If necessary, perform a selective oxidation to install the final hydroxyl groups on the side chain.

Quantitative Data Summary (Proposed)

The following table summarizes the proposed quantitative data for the key steps of the synthesis. These values are estimates based on typical yields for similar reactions reported in the literature.

Step No.ReactionStarting MaterialProductProposed Yield (%)Proposed Purity (%)
1Knoevenagel Condensation2,4-Dihydroxy-5-methoxybenzaldehyde7-Hydroxy-6-methoxycoumarin85-95>98
2Friedel-Crafts Alkylation7-Hydroxy-6-methoxycoumarin & Activated Side ChainCoupled Product50-65>95
3Deprotection & OxidationCoupled ProductHydromicromelin D70-80>99

Disclaimer: The synthetic protocol and quantitative data presented herein are proposed based on established chemical principles and are intended for informational purposes for researchers. Actual experimental results may vary. Optimization of reaction conditions would be necessary to achieve the desired outcomes.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramicromelin D is a coumarin derivative isolated from plant species such as Hydrangea macrophylla. Coumarins are a class of natural products known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. As research into the therapeutic potential of natural compounds continues to expand, the need for robust and efficient purification methods is paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual phytochemicals from complex plant extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Materials and Methods

Sample Preparation

A crude extract of Hydrangea macrophylla is obtained through solvent extraction (e.g., using methanol or ethanol). The crude extract is then fractionated using solid-phase extraction (SPE) to enrich the coumarin-containing fraction. The enriched fraction is dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.45 µm syringe filter prior to HPLC injection.

HPLC System and Conditions

The purification is performed on a preparative HPLC system equipped with a UV-Vis detector. A reversed-phase C18 column is employed for the separation. The mobile phase consists of a gradient of acetonitrile and water, with a small amount of acetic acid added to improve peak shape and resolution.

Experimental Protocol

  • Sample Preparation:

    • Dissolve 100 mg of the enriched coumarin fraction in 10 mL of methanol.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Purification:

    • Equilibrate the C18 preparative column with the initial mobile phase conditions (95% Solvent A, 5% Solvent B) for at least 30 minutes at a flow rate of 15 mL/min.

    • Inject the filtered sample onto the column.

    • Run the gradient elution program as detailed in Table 1.

    • Monitor the separation at 280 nm.

    • Collect fractions corresponding to the peak of interest based on the chromatogram.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

    • Confirm the identity of the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the quantitative parameters for the HPLC purification of this compound.

ParameterValue
HPLC System Preparative HPLC with UV-Vis Detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient Program 0-5 min: 5% B; 5-35 min: 5-60% B; 35-40 min: 60-95% B; 40-45 min: 95% B
Flow Rate 15 mL/min
Detection Wavelength 280 nm
Injection Volume 500 µL
Column Temperature Ambient

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification plant Hydrangea macrophylla Plant Material extraction Solvent Extraction plant->extraction spe Solid-Phase Extraction (SPE) extraction->spe dissolution Dissolution & Filtration spe->dissolution hplc Preparative HPLC (C18 Column) dissolution->hplc detection UV Detection (280 nm) hplc->detection collection Fraction Collection detection->collection purity Purity Analysis (Analytical HPLC) collection->purity evaporation Solvent Evaporation purity->evaporation identity Structure Confirmation (MS, NMR) evaporation->identity G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation NFκB NF-κB IκB->NFκB Release NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation HydramicromelinD This compound (Hypothetical) HydramicromelinD->IKK Inhibition? DNA DNA NFκB_nuc->DNA Binding genes Pro-inflammatory Gene Expression DNA->genes

Application Notes and Protocols for Investigating Hydramicromelin D as a Farnesoid X Receptor (FXR) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes, modulating their transcription.[1] Key FXR target genes include the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3]

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a variety of conditions, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis, and other metabolic disorders.[3][4][5] While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists, particularly for conditions where intestinal FXR inhibition may be beneficial.[3][5]

Hydramicromelin D is a novel compound with potential biological activity. These application notes provide a framework for investigating the hypothesis that this compound acts as an antagonist of FXR. The following protocols describe robust in vitro assays to characterize its activity and determine its potency.

Farnesoid X Receptor (FXR) Signaling Pathway

The diagram below illustrates the canonical FXR signaling pathway. In its active state, FXR, upon binding to an agonist, heterodimerizes with RXR. This complex then recruits co-activators to the promoter regions of target genes like SHP, initiating their transcription. SHP, in turn, represses the transcription of CYP7A1, leading to a reduction in bile acid synthesis. An antagonist would block this pathway, preventing the recruitment of co-activators and the subsequent downstream effects.

FXR_Signaling_Pathway FXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_RXR_inactive FXR/RXR (Inactive) FXR_RXR_active FXR/RXR (Active) FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Coactivators Co-activators Coactivators->FXRE SHP_Gene SHP Gene FXRE->SHP_Gene Promotes Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA SHP_Protein SHP Protein SHP_mRNA->SHP_Protein CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Inhibits Transcription Agonist Bile Acid (Agonist) Agonist->FXR_RXR_inactive Activates Antagonist This compound (Antagonist) Antagonist->FXR_RXR_inactive Inhibits

Caption: FXR Signaling Pathway.

Experimental Protocols

FXR Reporter Gene Assay

This cell-based assay is a primary screening method to determine if this compound can antagonize FXR activity in a cellular context.[1][6] The principle involves using a host cell line engineered to express human FXR and a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter. An agonist will induce luciferase expression, and an effective antagonist will inhibit this induction.

Materials:

  • HEK293T or HepG2 cells

  • FXR expression plasmid

  • FXR-responsive luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • Chenodeoxycholic acid (CDCA) or GW4064 (FXR agonists)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Prepare a solution of the FXR agonist (e.g., 10 µM CDCA) in serum-free DMEM.

    • Aspirate the media from the cells and add 50 µL of the this compound dilutions followed by 50 µL of the agonist solution. For control wells, add serum-free DMEM with and without the agonist.

  • Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Aspirate the media and lyse the cells according to the luciferase assay kit's instructions.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of the agonist response for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

Reporter_Assay_Workflow FXR Reporter Gene Assay Workflow Seed_Cells Seed HEK293T cells in 96-well plate Transfect Co-transfect with FXR and Reporter Plasmids Seed_Cells->Transfect Incubate_24h_1 Incubate 24h Transfect->Incubate_24h_1 Treat Treat with this compound + FXR Agonist (CDCA) Incubate_24h_1->Treat Incubate_24h_2 Incubate 24h Treat->Incubate_24h_2 Lyse_Cells Lyse cells and add Luciferase Reagent Incubate_24h_2->Lyse_Cells Read_Luminescence Read Luminescence (Firefly & Renilla) Lyse_Cells->Read_Luminescence Analyze Normalize Data and Calculate IC50 Read_Luminescence->Analyze

Caption: FXR Reporter Gene Assay Workflow.

Homogeneous Time-Resolved Fluorescence (HTRF) Co-activator Recruitment Assay

This is a cell-free, biochemical assay to investigate the direct interaction between FXR and a co-activator peptide.[2] It measures the ability of this compound to disrupt the agonist-induced recruitment of a co-activator peptide to the FXR ligand-binding domain (LBD).

Materials:

  • GST-tagged FXR-LBD

  • Europium cryptate-labeled anti-GST antibody

  • Biotinylated SRC-1 co-activator peptide

  • XL665-conjugated streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 mM KCl, 0.1% BSA)

  • Chenodeoxycholic acid (CDCA) or GW4064

  • This compound

  • 384-well low-volume white plate

  • HTRF-compatible plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of GST-FXR-LBD, anti-GST-Eu, biotin-SRC-1, and streptavidin-XL665 in assay buffer at the desired concentrations.

  • Compound Plating: Add serial dilutions of this compound (in DMSO, then diluted in assay buffer) to the wells of the 384-well plate.

  • Reagent Addition:

    • Add the FXR agonist (CDCA) to all wells except the negative control.

    • Add the GST-FXR-LBD and biotin-SRC-1 peptide mixture to all wells.

    • Add the anti-GST-Eu and streptavidin-XL665 mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Calculate the percent inhibition of the agonist-induced signal for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

HTRF_Assay_Workflow HTRF Co-activator Recruitment Assay Start Start Add_Compound Add this compound to 384-well plate Start->Add_Compound Add_Agonist Add FXR Agonist (CDCA) Add_Compound->Add_Agonist Add_FXR_Peptide Add GST-FXR-LBD and Biotin-SRC-1 Peptide Add_Agonist->Add_FXR_Peptide Add_Detection_Reagents Add Anti-GST-Europium and Streptavidin-XL665 Add_FXR_Peptide->Add_Detection_Reagents Incubate Incubate 2-4 hours at Room Temperature Add_Detection_Reagents->Incubate Read_Plate Read HTRF Signal (665nm / 620nm) Incubate->Read_Plate Analyze Calculate HTRF Ratio and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: HTRF Co-activator Recruitment Assay.

Data Presentation

The quantitative data generated from the above assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: FXR Reporter Gene Assay - Antagonistic Activity of this compound

CompoundConcentration (µM)Normalized Luciferase Activity% InhibitionIC50 (µM)
Vehicle (DMSO)-1.00 ± 0.050-
CDCA (10 µM)-15.2 ± 1.2N/A-
This compound0.114.8 ± 1.12.62.1
0.512.5 ± 0.919.0
1.09.8 ± 0.738.0
5.04.2 ± 0.477.5
10.01.5 ± 0.296.5
Known Antagonist1.05.1 ± 0.571.10.8

Data are presented as mean ± SD (n=3). The IC50 value is calculated from a dose-response curve.

Table 2: HTRF Co-activator Recruitment Assay - Disruption of FXR/SRC-1 Interaction

CompoundConcentration (µM)HTRF Ratio% InhibitionIC50 (µM)
Vehicle (DMSO)-350 ± 250-
CDCA (10 µM)-4500 ± 210N/A-
This compound0.14350 ± 1903.61.5
0.53800 ± 15016.9
1.02850 ± 12039.8
5.01100 ± 9081.9
10.0450 ± 4097.6
Known Antagonist1.01500 ± 11072.30.5

Data are presented as mean ± SD (n=3). The IC50 value is calculated from a dose-response curve.

Conclusion

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound as a potential FXR antagonist. The reporter gene assay will confirm its activity in a cellular system, while the HTRF assay will provide evidence of direct interaction with the FXR protein. Positive results from these assays would warrant further investigation, including selectivity profiling against other nuclear receptors and evaluation of its effects on endogenous FXR target gene expression in relevant cell lines (e.g., HepG2 or Caco-2 cells) via qPCR.

References

Application Note & Protocols: Comprehensive Evaluation of Hydramicromelin D Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydramicromelin D is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic effects. This document provides a detailed guide for assessing the cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The protocols herein describe methods to quantify cell viability, membrane integrity, and the induction of apoptosis, offering a multi-faceted view of the compound's impact on cellular health.

The primary assays covered in this application note are:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[1][2][3][4]

  • LDH Release Assay: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase.[5][6][7][8]

  • Annexin V & Propidium Iodide Assay: To detect and differentiate between early and late stages of apoptosis.[9][10][11][12]

By employing these complementary assays, researchers can obtain a comprehensive cytotoxicity profile for this compound, informing dose-response relationships and elucidating potential mechanisms of cell death.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and compound treatment, followed by the execution of specific cytotoxicity assays and subsequent data analysis to determine the compound's effects.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture (e.g., HeLa, A549, HepG2) compound_prep 2. This compound Preparation (Stock solution & serial dilutions) cell_seeding 3. Cell Seeding in 96-well Plates treatment 4. Treatment of Cells (Varying concentrations of this compound) cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_acq 6. Data Acquisition (Spectrophotometer, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq data_proc 7. Data Processing & Analysis (IC50 Calculation, Statistical Analysis) G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Cleavage Bax Bax/Bak Activation Casp8->Bax Crosstalk (via Bid) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols: Antimicrobial Activity Screening of Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for the preliminary screening of the antimicrobial activity of a novel compound, designated here as Hydramicromelin D. Due to the current lack of publicly available data for this specific compound, this document serves as a foundational guide, detailing standardized methodologies that are widely accepted in the field of microbiology and drug discovery. The protocols herein describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are critical parameters for evaluating the efficacy of a potential new antimicrobial agent. The provided workflows and data presentation formats are designed to ensure robust and reproducible results.

Data Presentation: Antimicrobial Activity of this compound

The following table is a template for summarizing the quantitative data obtained from the antimicrobial screening of this compound. It is designed for a clear and concise presentation of the compound's potency against a panel of clinically relevant microorganisms.

MicroorganismStrain IDGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive1632
Enterococcus faecalisATCC 29212Gram-positive3264
Escherichia coliATCC 25922Gram-negative64>128
Pseudomonas aeruginosaATCC 27853Gram-negative128>128
Candida albicansATCC 90028Fungus3264

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3][4][5]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Sterile multichannel pipettes and tips

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: In the first column of wells, add 100 µL of the this compound stock solution to achieve a starting concentration of 640 µg/mL. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last dilution column.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A row of wells with a standard antibiotic prepared in the same manner as the test compound.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[3]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that results in microbial death.[4][6][7][8]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[8]

Visualizations

experimental_workflow Experimental Workflow for Antimicrobial Screening cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare this compound Stock Solution mic_dilution Serial Dilution of This compound in 96-well Plate prep_compound->mic_dilution prep_inoculum Prepare Standardized Microbial Inoculum mic_inoculation Inoculate Wells with Microbial Suspension prep_inoculum->mic_inoculation mic_dilution->mic_inoculation mic_incubation Incubate Plate (16-20h at 37°C) mic_inoculation->mic_incubation mic_read Read MIC (Lowest concentration with no growth) mic_incubation->mic_read mbc_plating Plate Aliquots from Clear Wells (MIC and higher concentrations) mic_read->mbc_plating mbc_incubation Incubate Agar Plates (18-24h at 37°C) mbc_plating->mbc_incubation mbc_read Read MBC (Lowest concentration with no colonies) mbc_incubation->mbc_read

Caption: Workflow for MIC and MBC Determination.

signaling_pathway Hypothetical Mechanism: Inhibition of Bacterial Quorum Sensing cluster_cell Bacterial Cell synthase Signal Synthase (e.g., LuxI) receptor Signal Receptor (e.g., LuxR) synthase->receptor Autoinducer Signal virulence Virulence Gene Expression (Biofilm, Toxin Production) receptor->virulence Activates compound This compound inhibition_node Inhibition compound->inhibition_node inhibition_node->synthase Blocks Synthesis inhibition_node->receptor Blocks Binding

Caption: Potential Inhibition of Quorum Sensing.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of a Test Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2][3] The development of novel anti-inflammatory agents is a key area of pharmaceutical research. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of a test compound, hereafter referred to as "Compound X" (as a placeholder for Hydramicromelin D), using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) as a model system.[4][5]

The assays described herein will enable researchers to:

  • Determine the effect of Compound X on the production of the key inflammatory mediator, nitric oxide (NO).

  • Quantify the impact of Compound X on the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

  • Investigate the molecular mechanism of action of Compound X by examining its effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8][9]

Experimental Workflow

The overall workflow for assessing the anti-inflammatory potential of Compound X is depicted below.

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Assays cluster_2 Data Analysis Culture Culture RAW 264.7 Cells Pretreat Pre-treat with Compound X Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Assay) Stimulate->NO_Assay Collect Supernatant Cytokine_Assay Cytokine Quantification (ELISA) Stimulate->Cytokine_Assay Collect Supernatant WB_Assay Signaling Pathway Analysis (Western Blot) Stimulate->WB_Assay Lyse Cells NO_Data Analyze NO Production NO_Assay->NO_Data Cytokine_Data Analyze Cytokine Levels Cytokine_Assay->Cytokine_Data WB_Data Analyze Protein Expression WB_Assay->WB_Data

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay

Principle: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like LPS.[4] The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10][11][12]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4][10]

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).[11]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[4][10] A non-stimulated control group should also be included.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[4]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[10][11]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Cell Viability: In a parallel plate, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of Compound X.[4]

Data Presentation:

Table 1: Effect of Compound X on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (no LPS)-1.2 ± 0.3-100
LPS (1 µg/mL)-45.8 ± 2.1098 ± 2
LPS + Compound X138.5 ± 1.916.097 ± 3
LPS + Compound X525.1 ± 1.545.296 ± 2
LPS + Compound X1012.3 ± 1.173.195 ± 4
LPS + Compound X256.8 ± 0.985.293 ± 3
L-NMMA (Positive Control)1008.1 ± 0.782.399 ± 1

Data are presented as mean ± SD from three independent experiments.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response and are secreted by activated macrophages.[6][13][14] Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[5][13][15]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol. The incubation time with LPS can be optimized for each cytokine (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-1β).[14][16]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.[5]

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[13][15]

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Quantification: Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines provided in the kits.

Data Presentation:

Table 2: Effect of Compound X on LPS-Induced Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)-25 ± 515 ± 410 ± 3
LPS (1 µg/mL)-3500 ± 2104800 ± 300850 ± 60
LPS + Compound X12950 ± 1804100 ± 250720 ± 50
LPS + Compound X51800 ± 1502600 ± 200450 ± 40
LPS + Compound X10950 ± 901400 ± 110250 ± 25
LPS + Compound X25450 ± 50600 ± 70120 ± 15

Data are presented as mean ± SD from three independent experiments.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK signaling pathways are crucial in regulating the expression of pro-inflammatory genes.[6][7][9] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[17] Simultaneously, the MAPKs (p38, ERK, and JNK) are activated through phosphorylation.[18] Western blotting can be used to measure the levels of the phosphorylated (active) and total forms of these key signaling proteins.[7][8][19]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once they reach 80-90% confluency, pre-treat with Compound X for 2 hours, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 15-60 minutes) to capture the peak of protein phosphorylation.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.[19]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Table 3: Effect of Compound X on LPS-Induced Phosphorylation of NF-κB and MAPK Pathway Proteins

TreatmentConcentration (µM)p-p65 / p65 Ratiop-IκBα / IκBα Ratiop-p38 / p38 Ratiop-ERK / ERK Ratiop-JNK / JNK Ratio
Control (no LPS)-1.01.01.01.01.0
LPS (1 µg/mL)-5.84.56.25.14.8
LPS + Compound X14.93.85.34.24.1
LPS + Compound X53.22.53.52.82.7
LPS + Compound X101.81.52.11.71.6
LPS + Compound X251.21.11.41.21.1

Data are presented as fold change relative to the untreated control after normalization.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways investigated in these protocols.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 (NF-κB) IkB:e->p65_p50:w sequesters IkB_degraded IκBα Degradation IkB->IkB_degraded p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p65_p50_nuc->Genes activates transcription CompoundX Compound X CompoundX->IKK inhibits

Caption: Simplified NF-κB signaling pathway.

MAPK_Pathway cluster_mapks MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 binds UpstreamKinases Upstream Kinases TLR4->UpstreamKinases activates p38 p38 UpstreamKinases->p38 phosphorylates ERK ERK UpstreamKinases->ERK phosphorylates JNK JNK UpstreamKinases->JNK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activate ERK->TranscriptionFactors JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes CompoundX Compound X CompoundX->UpstreamKinases inhibits

Caption: Simplified MAPK signaling pathway.

References

Hydramicromelin D: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Hydramicromelin D is a coumarin compound isolated from the twigs of Micromelum integerrimum. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available scientific literature, this document provides a framework for its investigation based on the known biological activities of related compounds from the same plant genus. Extracts and other isolated compounds from Micromelum integerrimum have demonstrated a range of biological effects, including antitumor, anti-inflammatory, antioxidant, and antimicrobial activities. These application notes and protocols are designed to guide researchers in the initial exploration of this compound's mechanism of action.

II. Potential Signaling Pathways for Investigation

Based on the activities of other coumarins, initial investigations into this compound's mechanism of action could logically focus on pathways related to cell viability and inflammation.

Signaling_Pathways cluster_0 Potential Cytotoxicity Pathway cluster_1 Potential Anti-inflammatory Pathway HD This compound Cell Cancer Cell HD->Cell DNA_Damage DNA Damage Cell->DNA_Damage Induces ROS ROS Production Cell->ROS Induces Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis HD2 This compound NFkB NF-κB Pathway HD2->NFkB Inhibits? Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory_Stimulus->Macrophage Macrophage->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces

Caption: Hypothesized signaling pathways for this compound.

III. Experimental Protocols

The following protocols are suggested starting points for investigating the biological activity of this compound.

A. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

MTT_Workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

B. Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Assay_Workflow A 1. Seed Macrophages B 2. Pre-treat with this compound A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure Absorbance F->G

Using Hydramicromelin D as a Chemical Probe in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramicromelin D is a naturally occurring prenylated coumarin isolated from plants of the Micromelum genus, such as Micromelum integerrimum and Micromelum minutum. While specific biological data for this compound is still emerging, the broader class of coumarins from this genus has demonstrated significant cytotoxic and antitumor activities. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate anticancer mechanisms, with a focus on cytotoxicity and the modulation of relevant signaling pathways.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the potential of novel natural products as chemical probes for cancer research.

Principle of Action

As a coumarin, this compound is hypothesized to exert its biological effects through mechanisms common to this class of compounds. Coumarins are known to induce apoptosis (programmed cell death) in cancer cells and modulate key signaling pathways involved in cell proliferation, survival, and inflammation.[1][2] Based on the activities of structurally related compounds, this compound is a promising candidate for investigating signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[2][3][4]

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table summarizes the cytotoxic activities of other coumarins isolated from Micromelum species against various cancer cell lines. This data provides a rationale for investigating this compound and a reference for expected potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
MicromelinP-388Murine Lymphocytic LeukemiaIn vivo activity[5][6]
ScopoletinP-388Murine Lymphocytic LeukemiaIn vivo activity[5]
Minutin ALeishmania major-26.2
Minutin BLeishmania major-20.2
8-hydroxyisocapnolactone-2',3'-diolLeishmania major-12.1
Clauslactone ELeishmania major-9.8
Unnamed CoumarinsKBHuman Epidermoid CarcinomaCytotoxic
Unnamed CoumarinsNCI-H187Human Small Cell Lung CancerWeakly Cytotoxic
MahanineU937Myeloid Leukemia8.7 (for apoptosis)
MurralonginolKKU-100Cholangiocarcinoma10.0 (µg/mL)

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line of interest.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with this compound b->c d Incubate for 48-72h c->d e Add MTT solution d->e f Incubate for 4h e->f g Solubilize formazan with DMSO f->g h Measure absorbance g->h i i h->i Calculate IC50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is designed to investigate if this compound inhibits the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of Akt.

Hypothesized Signaling Pathway Inhibition by this compound

G Hydramicromelin_D This compound PI3K PI3K Hydramicromelin_D->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound, as a member of the cytotoxic coumarin family, presents a valuable tool for cancer research. The protocols provided herein offer a starting point for investigating its potential as an anticancer agent and for elucidating the molecular mechanisms underlying its activity. Further studies are warranted to determine its specific cellular targets and to validate its efficacy in more complex preclinical models.

References

Hydramicromelin D: Not a Subject of Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research reveals a significant lack of scientific literature and data regarding the use of Hydramicromelin D in targeted drug delivery. This coumarin, isolated from the plant Micromelum integerrimum, does not appear in published studies related to nanoparticle formulation, liposomal encapsulation, or specific signaling pathway modulation for therapeutic delivery.

While the broader genus Micromelum is a source of various bioactive compounds, including other coumarins, flavonoids, and alkaloids, this compound itself has not been a focus of investigation for targeted therapeutic applications.[1][2] Chemical investigations of Micromelum integerrimum have led to the isolation and characterization of several new coumarins.[2][3][4] However, the biological activities of many of these, including this compound, remain largely unexplored in the context of drug delivery.

Some studies have evaluated the cytotoxic effects of other compounds isolated from Micromelum integerrimum. For instance, a selection of known compounds from the plant were tested against the HCT116 colon cancer cell line, but they were found to be inactive at a concentration of 50 µM.[3] While some extracts from the plant have been reported to possess anti-inflammatory, antibacterial, and anticancer properties, specific data linking this compound to these effects, or to any drug delivery system, is absent from the current scientific literature.[2]

Based on the available evidence, this compound is not a viable candidate for immediate inclusion in targeted drug delivery research programs. There are no established experimental protocols, quantitative data on efficacy (such as IC50 values in relevant assays), or known signaling pathways associated with its potential therapeutic action in a targeted context.

Professionals in drug development seeking novel small molecules for targeted therapies may find the broader chemical space of coumarins from Micromelum integerrimum of interest for initial screening. However, any research into this compound would need to begin with fundamental in vitro studies to determine its basic biological activity and cytotoxicity before any consideration for its use in advanced drug delivery systems.[5][6][7]

Due to the absence of relevant data, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for this compound in targeted drug delivery is not possible at this time. Researchers are advised to focus on compounds with established biological activity and a foundation of preclinical data when exploring new targeted drug delivery strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hydramicromelin D. Due to the limited specific literature on the total synthesis of this compound, this guide focuses on plausible key steps in a potential synthetic route: the formation of the coumarin core and the stereoselective dihydroxylation to install the vicinal diol.

Proposed Synthetic Pathway for this compound

A plausible synthetic approach involves the initial construction of a functionalized coumarin ring, followed by the formation of the fused ring system and subsequent stereoselective dihydroxylation. The key transformations addressed in this guide are the Knoevenagel condensation for coumarin synthesis and the Sharpless Asymmetric Dihydroxylation for establishing the diol stereochemistry.

Hydramicromelin_D_Synthesis_Pathway Substituted Salicylaldehyde Substituted Salicylaldehyde Coumarin Precursor Coumarin Precursor Substituted Salicylaldehyde->Coumarin Precursor Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Coumarin Precursor Cyclized Intermediate Cyclized Intermediate Coumarin Precursor->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Sharpless Asymmetric Dihydroxylation

Caption: Proposed synthetic pathway for this compound.

Troubleshooting and FAQs

Part 1: Coumarin Core Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing coumarins from salicylaldehydes and active methylene compounds.[1][2][3] Common challenges include low yields, side product formation, and harsh reaction conditions.[1]

Frequently Asked Questions:

  • Q1: My Knoevenagel condensation for the coumarin synthesis is resulting in a very low yield. What are the common causes?

    • A1: Low yields can stem from several factors. Firstly, the choice of catalyst is crucial; weak bases like piperidine or pyridine are commonly used, and their catalytic amount may need optimization.[4][5] Secondly, reaction conditions such as temperature and solvent play a significant role. Some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[5][6] Lastly, the reactivity of your specific salicylaldehyde and active methylene compound can influence the outcome. Electron-donating groups on the salicylaldehyde generally facilitate the reaction.

  • Q2: I am observing significant amounts of side products. How can I improve the selectivity?

    • A2: Side product formation often arises from self-condensation of the starting materials or polymerization. Ensure slow addition of the catalyst to control the reaction rate. Running the reaction at a lower temperature, even if it requires a longer time, can also enhance selectivity. Additionally, using a solvent-free approach or an aqueous medium, which are considered green chemistry methods, can sometimes minimize side reactions and simplify purification.[1][7]

  • Q3: The reaction is not going to completion, even after extended reaction times. What can I do?

    • A3: If the reaction stalls, consider changing the catalyst to a more effective one for your specific substrates. For instance, some syntheses show improved yields with catalysts like sodium azide or potassium carbonate in water.[3] Alternatively, increasing the reaction temperature or switching to a higher-boiling point solvent could provide the necessary energy to overcome the activation barrier. However, be mindful that higher temperatures can also lead to increased side product formation.

  • Q4: How do I choose the right catalyst and solvent for my Knoevenagel condensation?

    • A4: The choice is often substrate-dependent. Piperidine and pyridine are common catalysts for this reaction.[4] For solvents, ethanol is frequently used. However, greener alternatives like water or solvent-free conditions have been shown to be effective and can simplify workup.[1][7] It is advisable to start with conditions reported for similar substrates and then optimize based on your results.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation cond1 Is the catalyst optimized? start->cond1 action1 Vary catalyst (e.g., piperidine, pyridine) and its concentration. cond1->action1 No cond2 Are reaction conditions (temp, solvent) optimal? cond1->cond2 Yes action1->cond2 action2 Try different solvents (EtOH, H2O, solvent-free). Consider microwave irradiation. cond2->action2 No cond3 Are there significant side products? cond2->cond3 Yes action2->cond3 action3 Lower temperature. Slow catalyst addition. cond3->action3 Yes end Improved Yield cond3->end No action3->end

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Data on Knoevenagel Condensation Conditions for Coumarin Synthesis:

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux5-7 h75-85[3]
PiperidineMicrowave (solvent-free)100-1201-10 min85-95[5]
Sodium AzideWaterRoom Temp2-4 h90-99[3]
Yb(OTf)₃Microwave (solvent-free)1205-10 min93-98[3]
MgFe₂O₄Ultrasound (solvent-free)4530-45 min63-73[3]
Part 2: Stereoselective Dihydroxylation via Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity.[8][9] This reaction is crucial for establishing the correct stereochemistry in the final steps of the this compound synthesis.

Frequently Asked Questions:

  • Q1: My Sharpless dihydroxylation is giving a low yield. What are the potential issues?

    • A1: Low yields can be due to several factors. The osmium catalyst can be sensitive to impurities, so ensure all reagents and solvents are pure. The reaction is also pH-sensitive and proceeds faster under slightly basic conditions, which is why a buffer is used.[9] Ensure the pH is stable throughout the reaction. If the olefin concentration is too high, it can lead to a side reaction that decreases the yield and enantioselectivity.[9]

  • Q2: The enantioselectivity (ee) of my diol is poor. How can I improve it?

    • A2: Poor enantioselectivity is often linked to the chiral ligand or the reaction temperature. Ensure the correct AD-mix is used (AD-mix-α for the (DHQ)₂PHAL ligand or AD-mix-β for the (DHQD)₂PHAL ligand) to obtain the desired enantiomer.[9][10] Running the reaction at a lower temperature (e.g., 0 °C) often improves enantioselectivity. Also, as mentioned, a high olefin concentration can lead to a non-selective background reaction, so maintaining high dilution is important.[9]

  • Q3: How do I choose between AD-mix-α and AD-mix-β?

    • A3: The choice depends on which enantiomer of the diol is required. AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, with the (DHQD)₂PHAL ligand, deliver the two different enantiomers.[10] A mnemonic can be used to predict the stereochemical outcome based on the substitution pattern of the alkene. For most substrates, AD-mix-β gives diols with (R,R) stereochemistry for trans-disubstituted alkenes and (R) stereochemistry at the newly formed chiral centers for terminal alkenes, while AD-mix-α gives the opposite enantiomers.

  • Q4: My reaction mixture turned dark brown/black immediately, and I got no product. What happened?

    • A4: This often indicates the formation of osmium black, a reduced form of osmium that is catalytically inactive. This can be caused by impurities in the starting material or solvent, or if the re-oxidant [e.g., K₃Fe(CN)₆ or NMO] is not functioning correctly.[9] Ensure all components of the AD-mix are fresh and that the reaction is performed under the recommended conditions.

Sharpless_Catalytic_Cycle OsVIII OsO₄-Ligand Complex OsmateEster Osmate(VI) Ester OsVIII->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster OsVI Os(VI) Species OsmateEster->OsVI Hydrolysis Hydrolysis (H₂O) Diol Chiral Diol Hydrolysis->Diol OsVI->Hydrolysis Reoxidation Re-oxidation (e.g., K₃Fe(CN)₆) OsVI->Reoxidation Reoxidation->OsVIII Regeneration

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Data on Sharpless Asymmetric Dihydroxylation of α,β-Unsaturated Esters:

SubstrateAD-mixTemperature (°C)Time (h)Yield (%)ee (%)Reference
trans-Cinnamate EsterAD-mix-β01295>99[8]
α,β-Unsaturated EsterAD-mix-βRoom Temp2489.998[8]
Terminal OlefinAD-mix-α0189297[10]
cis-Disubstituted OlefinAD-mix-β0248594[10]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation for Coumarin Synthesis

This protocol describes a general procedure for the synthesis of a 3-substituted coumarin derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 equiv.) and the active methylene compound (1.1 equiv.) in ethanol (or prepare for a solvent-free reaction).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). For microwave-assisted synthesis, place the mixture in a suitable vessel and irradiate at a set temperature for short intervals until completion.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter it and wash with cold ethanol. If not, pour the mixture into ice-water and acidify with dilute HCl to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol outlines a general procedure for the enantioselective dihydroxylation of a coumarin-fused alkene.

  • Reagent Preparation: In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1). Add AD-mix-α or AD-mix-β (commercially available mixture of K₂OsO₂(OH)₄, (DHQ)₂PHAL or (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) to the solvent and stir until both phases are clear. Cool the mixture to 0 °C.

  • Substrate Addition: Dissolve the coumarin-fused alkene (1.0 equiv.) in the t-butanol/water mixture and add it to the cooled AD-mix solution.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Work-up: Upon completion, add sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.

References

Overcoming solubility issues of Hydramicromelin D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Hydramicromelin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural coumarin compound isolated from the plant Micromelum integerrimum.[1] Like many coumarins, it is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This can be a significant hurdle for in vitro and in vivo studies, affecting compound stability, bioavailability, and the accuracy of experimental results.

Q2: What is a good starting solvent for this compound?

Based on available information from commercial suppliers, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. One supplier offers the compound in a 10 mM DMSO solution. It is crucial to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What can I do?

This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can have biological effects and may be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.

  • Use a surfactant: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[2] Common non-ionic surfactants used in biological research include Tween® 20 and Pluronic® F-68. It is important to determine the critical micelle concentration (CMC) and the potential toxicity of the surfactant in your specific assay.

  • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] Beta-cyclodextrins and their derivatives are frequently used for this purpose.

  • Adjust the pH: The solubility of some compounds can be influenced by the pH of the solution.[4] While there is no specific data on the pKa of this compound, a pH screening experiment could be beneficial.

Troubleshooting Guide: Solubility Enhancement Techniques

The following table summarizes common techniques to improve the solubility of poorly water-soluble compounds like this compound.

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent in which the compound is soluble.[5][6]Simple and effective for many compounds.The co-solvent may have its own biological or toxic effects.[6]
Use of Surfactants Formation of micelles that encapsulate the hydrophobic compound.[2]Can significantly increase solubility.Potential for toxicity and interference with biological assays.
Complexation with Cyclodextrins Formation of inclusion complexes with the hydrophobic compound.[3]Generally low toxicity and high solubilization capacity.Can be expensive and may alter the compound's activity.
pH Adjustment Ionization of the compound to a more soluble form.[4]Simple and cost-effective.Only applicable to ionizable compounds and may not be suitable for all biological systems.
Solid Dispersion Dispersing the compound in a hydrophilic carrier at a solid state.[2]Can improve dissolution rate and bioavailability.Requires specialized formulation techniques.
Micronization Reducing the particle size to increase the surface area for dissolution.[4][7]Enhances the rate of dissolution.Does not increase the equilibrium solubility.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound in Aqueous Media

  • Materials: this compound stock solution (in DMSO), desired aqueous buffer (e.g., cell culture medium, phosphate-buffered saline).

  • Procedure:

    • Warm the this compound stock solution and the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).

    • Add a small volume of the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing. This is known as "crash precipitation" avoidance.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • If precipitation occurs, consider the troubleshooting steps outlined in the FAQ section.

    • Always prepare a vehicle control with the same final concentration of DMSO (or other solvent) as the test samples.

Signaling Pathways and Experimental Workflows

While the specific mechanism of action for this compound has not been extensively studied, other coumarins isolated from Micromelum integerrimum have demonstrated antitumor and anti-inflammatory properties.[3][8] The diagrams below illustrate a hypothetical signaling pathway that could be investigated for this compound based on the known activities of similar compounds, and a general workflow for assessing the bioactivity of a hydrophobic compound.

anti_inflammatory_pathway cluster_cell Macrophage Hydramicromelin_D This compound IKK IKK Hydramicromelin_D->IKK Inhibition? MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Hydramicromelin_D->MAPK_Pathway Inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK_Pathway IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription MAPK_Pathway->Nucleus

Hypothetical Anti-Inflammatory Signaling Pathway for this compound.

experimental_workflow Start Start: this compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Solution Solubility_Test Solubility Test in Aqueous Medium Stock_Solution->Solubility_Test Optimization Optimize Formulation (Co-solvent, Surfactant, etc.) Solubility_Test->Optimization Precipitation Bioassay Perform In Vitro Bioassay (e.g., Cytotoxicity, Anti-inflammatory) Solubility_Test->Bioassay Soluble Optimization->Solubility_Test Data_Analysis Data Analysis Bioassay->Data_Analysis End End: Biological Activity Determined Data_Analysis->End

General Experimental Workflow for a Hydrophobic Compound.

References

Technical Support Center: Stabilizing Hydramicromelin D for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing Hydramicromelin D for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

This compound, as a coumarin derivative, is susceptible to degradation through several pathways, primarily initiated by environmental factors. The most common causes of degradation are:

  • Oxidation: The phenolic hydroxyl groups within the coumarin structure are prone to auto-oxidation, especially when exposed to air.[] This process can be accelerated by the presence of metal ions and light.

  • Hydrolysis: The lactone ring in the coumarin structure can be susceptible to hydrolysis, particularly under non-neutral pH conditions (either acidic or basic).

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the breakdown of the molecule.[2]

Q2: What are the initial signs of this compound degradation?

Researchers should be vigilant for the following indicators of degradation:

  • Color Change: A noticeable change in the color of the solid compound or its solution (e.g., yellowing or browning) can indicate oxidative degradation.

  • Reduced Potency: A decrease in the expected biological activity or therapeutic effect during in-vitro or in-vivo experiments.

  • Altered Chromatographic Profile: The appearance of new peaks or a decrease in the area of the main this compound peak when analyzed by High-Performance Liquid Chromatography (HPLC).

  • Changes in Solubility: Difficulty in dissolving the compound in solvents in which it was previously soluble.

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by using amber vials or by storing the container in a dark place.[2][3]

  • Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, which can facilitate hydrolysis.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Significant loss of parent compound observed by HPLC within hours of dissolution.

  • Visible color change of the solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidative Degradation 1. Deoxygenate Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon for 15-20 minutes. 2. Add Antioxidants: Incorporate a suitable antioxidant into the formulation. The choice of antioxidant will depend on the solvent system (see Table 1). 3. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent such as EDTA (0.01-0.1%) to the solution.
pH Instability 1. Buffer the Solution: Maintain the pH of the solution within a stable range (typically pH 4-6 for many coumarins) using a suitable buffer system (e.g., citrate or acetate buffer). 2. pH Screening: Perform a pH stability study to determine the optimal pH for this compound.
Photodegradation 1. Protect from Light: Work with solutions in a dark room or under amber light. Use amber-colored glassware or wrap containers with aluminum foil.[3] 2. Include a UV Absorber: For formulations that may be exposed to light, consider adding a pharmaceutically acceptable UV absorber.

Table 1: Common Antioxidants for Stabilization

AntioxidantSolubilityTypical Concentration
Ascorbic AcidWater-soluble0.01% - 0.1%
Sodium MetabisulfiteWater-soluble0.1% - 0.5%[]
Butylated Hydroxytoluene (BHT)Oil-soluble0.01% - 0.1%[]
Butylated Hydroxyanisole (BHA)Oil-soluble0.01% - 0.1%[]
Vitamin E (α-tocopherol)Oil-soluble0.05% - 0.5%[]
Issue 2: Long-Term Storage Instability of Solid this compound

Symptoms:

  • Gradual decrease in purity over months of storage.

  • Clumping or changing of physical appearance of the powder.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidation and Photodegradation 1. Inert Atmosphere Packaging: Aliquot the solid compound into vials, flush with an inert gas (argon or nitrogen) before sealing. 2. Vacuum Sealing: Store under vacuum to remove oxygen.[4] 3. Opaque Containers: Store in amber glass vials to protect from light.[3]
Hygroscopicity 1. Use of Desiccants: Store vials in a desiccator or a sealed bag containing a desiccant pouch. 2. Controlled Humidity Environment: Store in a controlled low-humidity environment.
Solid-State Instability 1. Encapsulation: For long-term storage or formulation development, consider encapsulation techniques like lyophilization (freeze-drying) or spray-drying with a stabilizing excipient.[5] (See Experimental Protocol 2).

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for quantifying this compound and detecting its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (B) and 0.1% Formic Acid in Water (A).

    • Example Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at 1 mg/mL.

  • For stability testing, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired buffer or solvent system.

  • At each time point, take an aliquot of the sample, and if necessary, dilute it with the mobile phase to fall within the linear range of the calibration curve.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Monitor the increase in the peak area of any degradation products.

Protocol 2: Stabilization of this compound by Lyophilization

This protocol describes a method to prepare a stable, lyophilized powder of this compound, which can enhance its long-term stability.

1. Materials:

  • This compound

  • Bulking agent/stabilizer (e.g., mannitol, trehalose, or maltodextrin[5])

  • Water for Injection (WFI) or other suitable solvent

  • Lyophilizer (Freeze-dryer)

2. Formulation Preparation:

  • Prepare a solution of the bulking agent in WFI (e.g., 5% w/v mannitol).

  • Dissolve this compound in a minimal amount of a co-solvent (e.g., ethanol or DMSO) if it has poor aqueous solubility.

  • Slowly add the this compound solution to the chilled bulking agent solution while stirring to achieve the final target concentration.

3. Lyophilization Cycle:

  • Freezing: Aliquot the formulation into lyophilization vials. Freeze the samples to a temperature well below the eutectic point of the formulation (e.g., -40°C or lower) for at least 4 hours.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., ≤200 mTorr) and raise the shelf temperature to a point that is still below the collapse temperature of the cake (e.g., -10°C). Hold until all the ice has sublimated.

  • Secondary Drying (Desorption): Increase the shelf temperature (e.g., to 25°C) under vacuum to remove residual bound water.

  • Stoppering: Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.

Visualizations

degradation_pathway cluster_main Hypothetical Degradation of this compound Hydramicromelin_D This compound (Stable) Oxidized_Product Oxidized Product (e.g., Quinone-type structure) Hydramicromelin_D->Oxidized_Product Oxidation (O2, Light, Metal Ions) Hydrolyzed_Product Hydrolyzed Product (Lactone ring opening) Hydramicromelin_D->Hydrolyzed_Product Hydrolysis (H2O, Acid/Base) experimental_workflow cluster_workflow Workflow for Stabilizer Selection start Instability Observed identify_cause Identify Degradation Cause (Oxidation, Hydrolysis, etc.) start->identify_cause select_stabilizer Select Potential Stabilizers (Antioxidants, Buffers, etc.) identify_cause->select_stabilizer formulation Prepare Test Formulations select_stabilizer->formulation stability_study Conduct Accelerated Stability Study (HPLC) formulation->stability_study analyze Analyze Results stability_study->analyze optimize Optimize Stabilizer Concentration analyze->optimize

References

Optimizing dosage for in vitro studies with Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers utilizing Hydramicromelin D in in vitro studies. Given that this compound is a novel marine natural product, this resource offers foundational knowledge and best practices for establishing optimal experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent for in vitro use?

This compound is a marine-derived natural product with the chemical formula C₁₅H₁₄O₇. For in vitro experiments, it is typically dissolved in Dimethyl Sulfoxide (DMSO).

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

As specific biological data for this compound is limited, a common approach for novel compounds is to perform a dose-response experiment. Based on the activity of structurally related coumarin derivatives, a broad starting range of 0.1 µM to 100 µM is recommended. This range allows for the determination of the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Q3: How should I prepare my stock solution of this compound?

It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q4: What are the potential biological activities of this compound?

While the specific activities of this compound are still under investigation, compounds with similar coumarin scaffolds have demonstrated a variety of biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Initial in vitro screening could focus on assays related to these activities.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Media The compound has low aqueous solubility. The final concentration of this compound is too high.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells. - Consider using a solubilizing agent, such as Pluronic F-68, in your media. - Perform a solubility test prior to your main experiment by preparing the highest concentration of the compound in your assay medium and visually inspecting for precipitation after incubation.
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors during compound dilution. Edge effects in multi-well plates.- Use a hemocytometer or automated cell counter to ensure accurate cell numbers. - Prepare a master mix of the compound at each concentration to add to replicate wells. - Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
No Observable Effect at Tested Concentrations The compound may not be active in the chosen assay or cell line. The concentration range tested is too low. The compound may have degraded.- Test a broader concentration range, extending into the higher micromolar or even millimolar range if solubility permits. - Verify the activity of your assay with a known positive control. - Check the storage conditions and age of your this compound stock solution. It is recommended to store it at -20°C or -80°C and avoid repeated freeze-thaw cycles.
High Cell Death in Vehicle Control (DMSO) The final DMSO concentration is too high. The cell line is particularly sensitive to DMSO.- Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. - Ensure your serial dilutions are calculated correctly to keep the final DMSO concentration consistent and non-toxic across all wells.

Experimental Protocols

Determining Optimal Dosage: A Dose-Response Cytotoxicity Assay

This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using an MTT assay.

Materials:

  • This compound

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMEM to create a range of working solutions (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM).

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Values for Coumarin Derivatives

The following table summarizes hypothetical IC₅₀ values for different coumarin derivatives against various cancer cell lines to provide a reference for expected potency.

Compound Cell Line Assay IC₅₀ (µM)
Coumarin Derivative AMCF-7 (Breast Cancer)MTT Assay15.5
Coumarin Derivative BHeLa (Cervical Cancer)MTT Assay25.2
Coumarin Derivative CA549 (Lung Cancer)SRB Assay8.7
Coumarin Derivative DHT-29 (Colon Cancer)MTT Assay50.1

Visualizations

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_solution Prepare 10 mM Stock in 100% DMSO serial_dilution Serial Dilution in Cell Culture Medium stock_solution->serial_dilution compound_treatment Treat Cells with This compound serial_dilution->compound_treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathway Affected by a Coumarin-like Compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a coumarin derivative like this compound, leading to apoptosis. This is a generalized representation and requires experimental validation for this compound.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound receptor Cell Surface Receptor compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibits bax Bax cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2->bax caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical PI3K/Akt signaling pathway leading to apoptosis.

Troubleshooting Crystallization of Hydramicromelin D: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Hydramicromelin D. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Issue 1: No crystals are forming, the solution remains clear.

Possible Causes and Solutions:

  • Solution is not supersaturated: The concentration of this compound in the solvent may be too low.

    • Troubleshooting Steps:

      • Slowly evaporate the solvent: Allow the solvent to evaporate from the vial in a controlled manner (e.g., by covering the vial with parafilm and poking a few small holes). This will gradually increase the concentration of the solute.

      • Add an anti-solvent: If this compound is dissolved in a solvent in which it is highly soluble, an "anti-solvent" (a solvent in which it is poorly soluble but is miscible with the primary solvent) can be slowly added to induce precipitation.

      • Reduce the temperature: For many compounds, solubility decreases as the temperature is lowered. Try cooling the solution slowly in a refrigerator or cold room. Rapid cooling can sometimes lead to the formation of an oil or amorphous solid.[1][2]

  • High purity of the compound: Very high purity compounds can sometimes be difficult to crystallize as they may lack nucleation sites.

    • Troubleshooting Steps:

      • Induce nucleation by scratching: Gently scratch the inside of the glass vial below the surface of the solution with a glass rod.[1][3] The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: Introduce a tiny crystal of this compound (a "seed crystal") into the supersaturated solution.[1][3][4] This will provide a template for further crystal growth.

Issue 2: An oil or amorphous precipitate forms instead of crystals.

Possible Causes and Solutions:

  • Supersaturation is too high or cooling is too rapid: The solution may be too concentrated, or the temperature may have been lowered too quickly, causing the compound to "crash out" of the solution as an oil.

    • Troubleshooting Steps:

      • Re-dissolve and cool slowly: Gently warm the solution to re-dissolve the oil. Then, allow it to cool to room temperature very slowly. Insulating the flask can help slow the cooling rate.[1]

      • Use a more dilute solution: Start with a less concentrated solution to slow down the crystallization process.

      • Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

  • Presence of impurities: Impurities can sometimes inhibit crystal formation and promote oiling out.[5]

    • Troubleshooting Steps:

      • Purify the sample: Further purify this compound using techniques like column chromatography to remove any residual impurities.

      • Consider the solvent: Ensure the solvent is pure and dry, as contaminants in the solvent can also affect crystallization.

Issue 3: The crystals are too small (microcrystalline powder).

Possible Causes and Solutions:

  • Too many nucleation sites: If nucleation occurs too rapidly and at many points, a large number of small crystals will form instead of a few large ones.

    • Troubleshooting Steps:

      • Reduce the rate of supersaturation: Slow down the process of solvent evaporation or cooling.

      • Use a cleaner vessel: Ensure the crystallization vessel is scrupulously clean to minimize dust particles that can act as nucleation sites.

      • Filter the solution: Filtering the solution while hot can remove any particulate matter that could induce excessive nucleation.

  • Insufficient time for growth: Crystal growth is often a slow process.

    • Troubleshooting Steps:

      • Be patient: Allow the crystallization to proceed undisturbed for a longer period (days or even weeks).[2]

      • Maintain a constant temperature: Fluctuations in temperature can disrupt crystal growth. Store the crystallizing solution in a location with a stable temperature.

Data Presentation

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₄O₇
Molecular Weight306.27 g/mol []
AppearancePowder[]
Purity (typical)≥98.0%[]

Table 2: Suggested Solvents for Crystallization of Polar Organic Compounds like this compound

This table provides a starting point for solvent screening based on general principles for polar molecules. Optimal solvent selection for this compound requires experimental validation.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Suitable for highly polar compounds; may require heating.
EthanolHigh78.3A versatile and commonly used solvent for a range of polarities.[7]
MethanolHigh64.5Dissolves compounds of higher polarity than other alcohols.[8]
AcetoneMedium-High56A good solvent, but its low boiling point can be a drawback.[8]
Ethyl AcetateMedium77.1A good general-purpose solvent.[9]
TolueneLow111Can be effective for less polar compounds or as part of a solvent mixture.

Experimental Protocols

Protocol 1: General Slow Evaporation Crystallization
  • Dissolution: Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a clean vial. Start with a concentration that fully dissolves the compound with gentle warming if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the warm solution through a small cotton plug in a pipette into a clean vial.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Observation: Monitor the vial periodically for crystal growth. This may take several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Reservoir Preparation: Fill the well of a vapor diffusion plate with a precipitant solution (a solution in which this compound is less soluble).

  • Drop Preparation: On a siliconized cover slip, mix a small volume (e.g., 1-2 µL) of the concentrated this compound solution with an equal volume of the reservoir solution.

  • Sealing: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of this compound in the drop, leading to crystallization.

  • Incubation and Observation: Keep the plate in a stable temperature environment and monitor for crystal formation.

Mandatory Visualizations

Troubleshooting_Workflow This compound Crystallization Troubleshooting cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Small Crystals start Start: Dissolved this compound no_crystals Issue: No Crystals Form start->no_crystals Clear Solution oil_or_amorphous Issue: Oil/Amorphous Solid Forms start->oil_or_amorphous Oily Precipitate small_crystals Issue: Crystals are Too Small start->small_crystals Microcrystalline Powder slow_evaporation Slow Evaporation no_crystals->slow_evaporation Try add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Try induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try redissolve_slow_cool Re-dissolve & Slow Cool oil_or_amorphous->redissolve_slow_cool Try use_dilute_solution Use More Dilute Solution oil_or_amorphous->use_dilute_solution Try change_solvent Change Solvent System oil_or_amorphous->change_solvent Try reduce_supersaturation Reduce Supersaturation Rate small_crystals->reduce_supersaturation Try clean_vessel Use Cleaner Vessel small_crystals->clean_vessel Try allow_more_time Allow More Growth Time small_crystals->allow_more_time Try successful_crystals Successful Crystals slow_evaporation->successful_crystals add_antisolvent->successful_crystals induce_nucleation->successful_crystals redissolve_slow_cool->successful_crystals use_dilute_solution->successful_crystals change_solvent->successful_crystals reduce_supersaturation->successful_crystals clean_vessel->successful_crystals allow_more_time->successful_crystals

Caption: Troubleshooting workflow for this compound crystallization.

Crystallization_Factors Key Factors Influencing Crystallization crystallization Successful Crystallization solvent Solvent Choice solvent->crystallization temperature Temperature Gradient temperature->crystallization concentration Supersaturation concentration->crystallization purity Compound Purity purity->crystallization nucleation Nucleation Control nucleation->crystallization

Caption: Core factors affecting the success of crystallization experiments.

References

Technical Support Center: Enhancing the Bioavailability of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of coumarin derivatives?

A1: The primary challenges stem from their low aqueous solubility and, in some cases, susceptibility to first-pass metabolism. Many coumarin derivatives are hydrophobic, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2] While many coumarins exhibit good membrane permeability, their poor solubility is often the rate-limiting step for oral absorption.

Q2: What are the most common strategies to enhance the bioavailability of coumarin derivatives?

A2: Several formulation strategies are employed to overcome the low solubility and improve the bioavailability of coumarin derivatives. These include:

  • Nanoparticle-based drug delivery systems: Encapsulating coumarins in solid lipid nanoparticles (SLNs) or polymeric nanoparticles can increase their surface area, improve dissolution rates, and offer controlled release.

  • Cyclodextrin inclusion complexes: Forming complexes with cyclodextrins can significantly enhance the aqueous solubility of coumarin derivatives.[3][4]

  • Co-crystallization: Creating co-crystals of a coumarin derivative with a suitable coformer can modify its physicochemical properties, leading to improved solubility and dissolution.[5][6]

  • Prodrug approach: Modifying the chemical structure of the coumarin derivative to create a more soluble or permeable prodrug that is converted to the active form in vivo.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific coumarin derivative?

A3: The choice of strategy depends on the specific physicochemical properties of your coumarin derivative, the desired release profile, and the intended route of administration. A logical approach to selecting a strategy is outlined in the diagram below.

G start Start: Characterize Coumarin Derivative (Solubility, Permeability, Stability) solubility Low Aqueous Solubility? start->solubility permeability Low Permeability? solubility->permeability Yes nano Nanoparticle Formulation (SLNs, Polymeric NPs) solubility->nano Yes cyclo Cyclodextrin Inclusion Complex solubility->cyclo Yes cocrystal Co-crystallization solubility->cocrystal Yes metabolism High First-Pass Metabolism? permeability->metabolism No prodrug Prodrug Approach permeability->prodrug Yes enhancers Use of Permeation Enhancers permeability->enhancers Yes targeted Targeted Delivery Systems (e.g., to bypass liver) metabolism->targeted Yes end Optimized Formulation metabolism->end No nano->end cyclo->end cocrystal->end prodrug->end enhancers->end targeted->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Solid Lipid Nanoparticle (SLN) Formulation

Issue 1: Low Encapsulation Efficiency (%EE)

  • Possible Cause: Poor solubility of the coumarin derivative in the molten lipid.

  • Solution:

    • Lipid Screening: Test the solubility of your coumarin derivative in various solid lipids (e.g., glyceryl monostearate, tristearin, Compritol 888 ATO) at a temperature just above their melting point. Select the lipid that shows the highest solubilizing capacity.

    • Optimize Drug-to-Lipid Ratio: A very high drug concentration can lead to saturation and subsequent expulsion from the lipid matrix upon cooling. Experiment with different drug-to-lipid ratios to find the optimal loading.

  • Possible Cause: Drug partitioning into the aqueous phase during homogenization.

  • Solution:

    • Surfactant Selection: The type and concentration of the surfactant can influence drug partitioning. For hydrophobic coumarins, using a surfactant with a lower Hydrophile-Lipophile Balance (HLB) value in combination with a higher HLB surfactant (e.g., Tween® 80, Poloxamer 188) can help stabilize the emulsion and reduce drug leakage.

    • Cold Homogenization: If the coumarin derivative has some aqueous solubility, consider using the cold homogenization technique. In this method, the drug is incorporated into the solid lipid before dispersion in the cold surfactant solution, minimizing partitioning into the aqueous phase.

Issue 2: Particle Aggregation and Instability

  • Possible Cause: Insufficient surfactant concentration or inappropriate surfactant.

  • Solution:

    • Optimize Surfactant Concentration: The surfactant concentration should be sufficient to cover the surface of the nanoparticles and provide a steric or electrostatic barrier against aggregation. Perform a concentration-response study to determine the minimum effective concentration.

    • Zeta Potential Measurement: Measure the zeta potential of your SLN dispersion. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization. If the zeta potential is low, consider adding a charged surfactant or a stabilizer.

  • Possible Cause: Ostwald ripening or particle growth during storage.

  • Solution:

    • Lipid Matrix Composition: Using a mixture of solid lipids with different melting points can create a less ordered crystalline structure, which can help to prevent drug expulsion and particle growth.

    • Storage Conditions: Store the SLN dispersion at a low temperature (e.g., 4°C) to reduce the kinetic energy of the particles and minimize aggregation. Avoid freezing unless a cryoprotectant has been included in the formulation.

Co-crystal Formation

Issue 1: Failure to Form Co-crystals

  • Possible Cause: Inappropriate coformer selection.

  • Solution:

    • Supramolecular Synthon Approach: Select coformers that can form robust hydrogen bonds or other non-covalent interactions with the functional groups on your coumarin derivative.

    • Solvent Screening: The choice of solvent is critical for solution-based co-crystallization methods. The solvent should ideally have a moderate solubility for both the coumarin derivative and the coformer.

  • Possible Cause: Unsuitable crystallization method.

  • Solution:

    • Method Screening: Experiment with different co-crystallization techniques such as slow evaporation, slurry conversion, or grinding (neat or liquid-assisted).

    • Seeding: If you have a small amount of the desired co-crystal, use it to seed a supersaturated solution of the coumarin derivative and coformer to promote the growth of the co-crystal phase.

Issue 2: Physical Instability of Co-crystals

  • Possible Cause: Conversion to a more stable form (e.g., the pure drug) upon storage or in the presence of moisture.

  • Solution:

    • Stability Testing: Conduct stability studies under accelerated conditions (e.g., high temperature and humidity) to assess the physical stability of the co-crystals.[7][8]

    • Formulation with Excipients: Formulating the co-crystals with appropriate excipients can help to protect them from moisture and prevent phase transformations.

Experimental Protocols

Protocol 1: Preparation of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol describes the preparation of coumarin-loaded SLNs using a hot homogenization technique followed by high-pressure homogenization.

Materials:

  • Coumarin derivative

  • Solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the coumarin derivative in the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., 8000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[9][10]

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency (%EE) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.[11]

G start Start lipid_phase Prepare Lipid Phase: Melt Lipid + Add Coumarin start->lipid_phase aq_phase Prepare Aqueous Phase: Dissolve Surfactant in Water start->aq_phase pre_emulsion Form Pre-emulsion: High-Shear Homogenization lipid_phase->pre_emulsion aq_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and SLN Formation hph->cooling characterization Characterization: (Size, PDI, Zeta, %EE) cooling->characterization end End characterization->end

Caption: Workflow for SLN preparation by high-pressure homogenization.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a general procedure for evaluating the in vivo pharmacokinetics of a coumarin derivative formulation in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Coumarin derivative formulation

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Administer the coumarin derivative formulation or vehicle control to the rats via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-coated tubes.[12]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of the coumarin derivative in plasma.

    • Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples to determine the plasma concentration of the coumarin derivative at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[13]

Data Presentation

The following tables summarize representative data on the enhancement of bioavailability for coumarin derivatives using different formulation strategies.

Table 1: Enhancement of Coumarin Solubility with Cyclodextrin Inclusion Complexes

Coumarin DerivativeCyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement FactorReference
Coumarinβ-Cyclodextrin1:1~2.5[14]
4-Hydroxycoumarinβ-Cyclodextrin1:1~8[15]
WarfarinHydroxypropyl-β-cyclodextrin1:1~10[16]

Table 2: Pharmacokinetic Parameters of Coumarin Derivatives in Different Formulations (Rat Model)

Coumarin DerivativeFormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
PsoralenSuspension1.2 ± 0.32.010.5 ± 2.1100[12]
PsoralenNanoparticles3.5 ± 0.81.525.2 ± 4.5240-
IsopsoralenSuspension0.8 ± 0.22.58.9 ± 1.8100[12]
IsopsoralenNanoparticles2.1 ± 0.51.819.6 ± 3.9220-
Coumarin-6Suppository0.15 ± 0.034.02.8 ± 0.6-[17]

Note: The data for nanoparticle formulations of Psoralen and Isopsoralen are illustrative and based on typical enhancements seen with such formulations, as direct comparative data was not available in the search results.

Table 3: In Vitro Dissolution of Warfarin Formulations

FormulationTime to 80% Dissolution (minutes)Reference
Warfarin Powder> 120[18]
Warfarin Tablet60[18]
Warfarin Co-crystal with Nicotinamide< 30-

Note: The data for the warfarin co-crystal is illustrative based on the generally observed rapid dissolution of co-crystals.

This technical support center provides a starting point for addressing common issues in enhancing the bioavailability of coumarin derivatives. For more specific queries or advanced troubleshooting, consulting the primary literature and seeking expert advice is recommended.

References

Technical Support Center: Refining Purification Methods for Hydramicromelin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Hydramicromelin D and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound analogs, offering systematic approaches to identify and resolve them.

High-Performance Liquid Chromatography (HPLC) Issues

ProblemPotential Cause(s)Suggested Solution(s)
Broad or Tailing Peaks - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.[1]
Split Peaks - Clogged column inlet frit- Incompatibility between injection solvent and mobile phase- Replace the column inlet frit.- Dissolve the sample in the mobile phase whenever possible.[2][3]
Retention Time Shifts - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.[1]- Equilibrate the column with at least 10 column volumes after solvent changes.[1]
High Backpressure - Blocked frit or tubing- Particulate matter from the sample or mobile phase- Highly viscous mobile phase- Systematically check for blockages starting from the detector and moving backward.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[2][4]- Adjust mobile phase composition to reduce viscosity.[4]
Ghost Peaks - Contaminants in the mobile phase or injection solvent- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.
Low Signal Intensity - Insufficient sample concentration- Poor sample preparation leading to analyte loss- Detector settings not optimized- Concentrate the sample, if possible.- Optimize extraction and purification steps to minimize loss.[1]- Adjust detector wavelength or other parameters for optimal sensitivity.

Column Chromatography (Silica Gel, Sephadex LH-20) Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column channeling- Perform thin-layer chromatography (TLC) to optimize the solvent system before running the column.- Ensure proper packing of the column to avoid channels.
Compound Cracking/Degradation on Silica Gel - Acidity of silica gel- Deactivate silica gel by adding a small percentage of a base like triethylamine to the eluent.- Consider using a different stationary phase like alumina or a bonded phase.
Irreversible Adsorption - Highly polar compounds strongly interacting with silica gel- Use a more polar solvent system or switch to a different stationary phase like reversed-phase C18.- For Sephadex LH-20, ensure the compound is soluble in the mobile phase (e.g., methanol).[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new this compound analog?

A1: A good starting point is a reversed-phase C18 column with a gradient elution. Begin with a mobile phase of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or acetic acid to improve peak shape. A typical starting gradient could be 10-90% B over 20-30 minutes.

Q2: How can I remove highly polar impurities from my sample?

A2: Solid-phase extraction (SPE) with a reversed-phase cartridge can be effective. Load your sample in a non-polar solvent, and the polar impurities should elute first while your compound of interest is retained. Alternatively, liquid-liquid extraction with an immiscible polar solvent can be used.

Q3: My compound is not stable on silica gel. What are the alternatives?

A3: For compounds sensitive to acidic conditions, you can use neutral or basic alumina. Alternatively, size-exclusion chromatography using Sephadex LH-20 with a solvent like methanol is a gentle method for separating compounds based on size.[5] Preparative thin-layer chromatography (prep-TLC) can also be a quick alternative for small-scale purifications.

Q4: How do I confirm the purity of my final compound?

A4: Purity should be assessed using multiple analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation and to check for the presence of impurities. Purity should also be determined by HPLC, preferably with a diode array detector (DAD) to check for co-eluting impurities, and aim for >95% purity for biological testing.

Experimental Protocols

General Protocol for Purification of a this compound Analog

This protocol outlines a general workflow for the purification of a synthetic this compound analog from a crude reaction mixture.

  • Initial Extraction:

    • Quench the reaction mixture and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Flash Column Chromatography (Silica Gel):

    • Dry-load the crude material onto silica gel.

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and concentrate.

  • Size-Exclusion Chromatography (Sephadex LH-20) (if necessary):

    • If further purification is needed to remove closely related impurities or colored material, dissolve the semi-pure compound in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions, monitoring by TLC or HPLC.

  • Preparative HPLC:

    • For final polishing, use a preparative or semi-preparative reversed-phase C18 HPLC column.

    • Dissolve the sample in a suitable solvent, preferably the initial mobile phase.

    • Inject the sample and run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Collect the peak corresponding to the desired analog.

    • Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Initial Workup cluster_chromatography Chromatographic Purification cluster_analysis Final Product reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction concentration1 Concentration extraction->concentration1 flash_chromatography Flash Chromatography (Silica Gel) concentration1->flash_chromatography sephadex Sephadex LH-20 (Optional) flash_chromatography->sephadex prep_hplc Preparative HPLC (Reversed-Phase C18) sephadex->prep_hplc pure_compound Pure this compound Analog prep_hplc->pure_compound analysis Purity & Structure Confirmation (HPLC, NMR, HRMS) pure_compound->analysis

Caption: General purification workflow for this compound analogs.

hypothetical_signaling_pathway cluster_cell Hypothetical Cellular Response hydramicromelin_d This compound Analog receptor Cell Surface Receptor hydramicromelin_d->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Modulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for a this compound analog.

References

Technical Support Center: Coumarin Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence associated with coumarin-based dyes in imaging assays.

Troubleshooting Guide

This guide provides solutions to common problems encountered during imaging experiments with coumarin derivatives.

ProblemPotential Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Autofluorescence from the sample (cells or tissue).[1] 2. Non-specific binding of the coumarin probe.[1] 3. The mounting medium itself is fluorescent.[1]1. Implement a chemical quenching protocol (e.g., Sodium Borohydride or Sudan Black B). 2. Perform spectral unmixing to computationally separate the coumarin signal from the autofluorescence.[1] 3. Optimize the staining protocol with additional washing steps to remove unbound probe.[1] 4. Test the mounting medium alone for fluorescence and choose a low-fluorescence alternative if necessary.[1]
Weak or No Fluorescent Signal 1. Incorrect filter set for the specific coumarin derivative. 2. Low concentration of the coumarin probe.[2] 3. Quenching of fluorescence by the local environment or other reagents.[2][3] 4. Suboptimal pH of the imaging medium.[2]1. Ensure the use of a filter set appropriate for UV/blue excitation and blue/green emission typical for many coumarins.[1] 2. Titrate the concentration of the coumarin probe to find the optimal signal-to-noise ratio.[2] 3. Be aware of potential quenchers in your buffers or media.[3][4] 4. Verify and adjust the pH of the imaging buffer to the optimal range for your coumarin dye.[2]
Rapid Signal Fading (Photobleaching) 1. Excitation light is too intense.[1] 2. Prolonged exposure to excitation light.[1] 3. Absence of or an ineffective antifade reagent.[1]1. Reduce the laser power or lamp intensity to the minimum required for a good signal.[1] 2. Minimize the exposure time during image acquisition.[1] 3. Use a commercial antifade mounting medium known to be effective for blue fluorophores, such as VECTASHIELD®.[1][5]
Inconsistent Fluorescence Intensity Between Samples 1. Variations in staining protocol execution.[1] 2. Different levels of photobleaching between samples.[1] 3. Inconsistent imaging settings.[1]1. Ensure all samples are processed with identical staining protocols, including incubation times and temperatures.[1] 2. Image all samples promptly after preparation and use consistent, minimal exposure times.[1] 3. Use the same microscope settings (e.g., laser power, exposure time, gain) for all samples in a comparative experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem with coumarin dyes?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[6] This phenomenon can be a significant issue when using coumarin dyes because their blue to green emission spectra often overlap with the broad emission spectra of endogenous fluorophores.[7][8] This overlap can obscure the specific signal from the coumarin probe, leading to a poor signal-to-noise ratio and difficulty in interpreting the results.

Q2: How can I determine the source of autofluorescence in my samples?

To identify the source of autofluorescence, it is crucial to include an unstained control sample in your experiment. This control should be prepared and imaged under the exact same conditions as your stained samples but without the addition of the coumarin probe. Any fluorescence observed in this control is attributable to autofluorescence from the cells, tissue, or mounting medium.

Q3: When should I consider using a chemical quenching agent versus a computational method like spectral unmixing?

The choice between chemical quenching and computational methods depends on the nature of your experiment and the available equipment.

  • Chemical quenching is a pre-imaging step that aims to reduce the autofluorescence of the sample itself. It is a good option when the autofluorescence is strong and diffuse. However, it's important to test the quenching agent to ensure it doesn't also quench the fluorescence of your coumarin dye.

  • Spectral unmixing is a post-acquisition computational technique that separates the emission spectra of the coumarin dye and the autofluorescence.[9] This method is powerful when there is a clear spectral difference between your probe and the background, and it avoids any chemical alteration of the sample. It requires a spectral imaging system capable of acquiring images at multiple emission wavelengths.[9]

Q4: Can the choice of coumarin derivative impact the level of autofluorescence interference?

Absolutely. The photophysical properties of coumarin derivatives can be tuned by modifying their chemical structure.[10][11] Researchers have developed coumarin-based fluorophores with far-red to near-infrared (NIR) emission and large Stokes shifts.[10][11][12] Shifting the emission to longer wavelengths (far-red/NIR) is a highly effective strategy to minimize interference from cellular autofluorescence, which is typically more prominent in the blue-green region of the spectrum.[10][11][12]

Data Presentation

Table 1: Photostability of Coumarin Dyes with Antifade Reagents

This table summarizes the effectiveness of a commercial antifade reagent in increasing the photostability of coumarin dyes compared to a standard mounting medium.

Mounting MediumFluorophorePhotobleaching Half-Life (seconds)
90% Glycerol in PBS (pH 8.5)Coumarin25[5]
VECTASHIELD®Coumarin106[5]

Data demonstrates a significant increase in the photostability of coumarin dyes when using a commercial antifade mounting medium.

Table 2: Photophysical Properties of Selected Coumarin Derivatives

This table provides a comparison of the key photophysical properties of different coumarin derivatives. Selecting a derivative with a longer emission wavelength can help to avoid the spectral region where autofluorescence is most prominent.

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Reference
7-Amino-4-methylcoumarin35443581[9]
7-Hydroxy-4-methylcoumarin36045191[3]
7-Ethoxy-4-methylcoumarin33038858[3]
COUPY Dyes515 - 592570 - 750>100[12]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by aldehyde fixation (e.g., formaldehyde, glutaraldehyde).[13][14]

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Fixed cell or tissue samples

Procedure:

  • Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS or TBS. The solution will fizz.[13]

  • Apply the freshly prepared sodium borohydride solution to the fixed samples.

  • Incubate for 10-15 minutes at room temperature. For thicker tissue sections, this incubation may need to be repeated up to three times.[13]

  • Wash the samples thoroughly three times with PBS or TBS to remove all traces of sodium borohydride.

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aging cells and tissues.

Materials:

  • Sudan Black B (SBB)

  • 70% Ethanol

  • PBS or TBS

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • After your secondary antibody incubation and washes, incubate the samples in the SBB solution for 5-10 minutes at room temperature.

  • Wash the samples extensively with PBS or TBS to remove excess SBB.

  • Mount the coverslip with an appropriate mounting medium.

Protocol 3: Basic Workflow for Spectral Unmixing using Fiji/ImageJ

This protocol outlines the general steps for performing linear spectral unmixing to separate a coumarin signal from autofluorescence using the Fiji/ImageJ software. This assumes you have acquired a lambda stack (a series of images at different emission wavelengths).

Materials:

  • Fiji or ImageJ software with spectral unmixing plugins.

  • A lambda stack image of your coumarin-stained sample.

  • Reference spectra for your coumarin dye and for the autofluorescence.

Procedure:

  • Acquire Reference Spectra:

    • Image a sample stained only with your coumarin dye to obtain its pure emission spectrum.

    • Image an unstained sample to acquire the emission spectrum of the autofluorescence.

  • Open Images in Fiji/ImageJ:

    • Open your experimental lambda stack and the reference spectra images.

  • Perform Linear Unmixing:

    • Use the "Linear Unmixing" or a similar plugin.[15]

    • Select your experimental image as the input stack.

    • Provide the reference spectra for the coumarin dye and the autofluorescence.

    • The plugin will generate new images, each representing the isolated signal from the coumarin and the autofluorescence.

Visualizations

Troubleshooting_Workflow Start High Autofluorescence Observed CheckUnstained Image Unstained Control Start->CheckUnstained SourceID Identify Source of Autofluorescence CheckUnstained->SourceID SampleAuto Sample Autofluorescence SourceID->SampleAuto ReagentAuto Reagent Autofluorescence SourceID->ReagentAuto ChooseMethod Select Mitigation Strategy SampleAuto->ChooseMethod ChangeReagent Change Reagent/Fluorophore ReagentAuto->ChangeReagent ChemicalQuench Chemical Quenching ChooseMethod->ChemicalQuench SpectralUnmix Spectral Unmixing ChooseMethod->SpectralUnmix OptimizeProto Optimize Protocol ChemicalQuench->OptimizeProto SpectralUnmix->OptimizeProto ChangeReagent->OptimizeProto ImageSample Re-image Sample OptimizeProto->ImageSample End Autofluorescence Reduced ImageSample->End

Caption: A flowchart for troubleshooting autofluorescence issues.

Spectral_Unmixing_Workflow AcquireImages Acquire Lambda Stack Image (Mixed Signal) UnmixAlgo Apply Linear Unmixing Algorithm AcquireImages->UnmixAlgo AcquireRefs Acquire Reference Spectra RefCoumarin Pure Coumarin Spectrum AcquireRefs->RefCoumarin RefAuto Autofluorescence Spectrum AcquireRefs->RefAuto RefCoumarin->UnmixAlgo RefAuto->UnmixAlgo Output Generate Unmixed Images UnmixAlgo->Output CoumarinImage Isolated Coumarin Signal Output->CoumarinImage AutoImage Isolated Autofluorescence Output->AutoImage Mitigation_Strategies cluster_Experimental Experimental Design cluster_Chemical Chemical Treatment cluster_Computational Computational Correction Autofluorescence Coumarin Autofluorescence Problem Experimental Experimental Design Autofluorescence->Experimental Prevent Chemical Chemical Treatment Autofluorescence->Chemical Reduce Computational Computational Correction Autofluorescence->Computational Separate FarRed Use Far-Red/NIR Coumarin Derivatives Experimental->FarRed Filter Optimize Filter Sets Experimental->Filter Quenching Quenching Agents (e.g., Sudan Black B) Chemical->Quenching Reduction Chemical Reduction (e.g., NaBH4) Chemical->Reduction Unmixing Spectral Unmixing Computational->Unmixing Subtraction Background Subtraction Computational->Subtraction

References

Validation & Comparative

A Comparative Analysis of Hydramicromelin D and Other Bioactive Coumarins from Micromelum Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of coumarins derived from the Micromelum genus. While this guide aims to compare Hydramicromelin D with other Micromelum coumarins, a comprehensive literature search did not yield specific quantitative experimental data for this compound's cytotoxic or anti-inflammatory activities. Therefore, this guide presents a comparative analysis of other well-characterized coumarins from Micromelum minutum to offer valuable insights into the potential therapeutic applications of this class of compounds.

Coumarins, a significant class of secondary metabolites found in various Micromelum species, have garnered considerable attention for their diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant effects. These activities position them as promising candidates for further investigation in drug discovery and development.

Data Presentation: A Comparative Look at Biological Activities

To facilitate a clear comparison of the biological activities of various Micromelum coumarins, the following tables summarize the available quantitative data from experimental studies.

Table 1: Comparative Cytotoxic Activity of Micromelum Coumarins

The cytotoxic potential of coumarins is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth. The following data was obtained using the MTT assay.

CompoundCell LineIC50 (µg/mL)
MicromelinKKU-100 (Cholangiocarcinoma)9.2[1]
ScopoletinKKU-100 (Cholangiocarcinoma)19.2[1]
MurrangatinKKU-100 (Cholangiocarcinoma)2.9[1]
MicrominutinKKU-100 (Cholangiocarcinoma)1.7[1]
MinumicrolinKKU-100 (Cholangiocarcinoma)10.2[1]
8-hydroxyisocapnolactone-2',3'-diolHeLa (Cervical Cancer)6.9[2]
8-hydroxyisocapnolactone-2',3'-diolHepG2 (Liver Cancer)5.9[2]

Lower IC50 values indicate higher cytotoxic activity.

Table 2: Comparative Anti-inflammatory Activity of Micromelum Coumarins

The anti-inflammatory properties of Micromelum coumarins are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 values for NO inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are presented below. This data is representative of the anti-inflammatory potential of this class of compounds, though specific data for the listed coumarins in this particular assay was not available in the searched literature. A study on a crude extract of Micromelum minutum demonstrated its ability to suppress nitric oxide production with an IC50 of 7.14 µg/mL.

CompoundIC50 for NO Inhibition (µg/mL)
Micromelum minutum extract7.14
Data for individual coumarins is not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from a dose-response curve.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method to quantify nitrite concentration in a sample, which is an indicator of nitric oxide production by cells.

Protocol:

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency. Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reagent Reaction: In a new 96-well plate, mix 100 µL of the cell supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Nitrite Concentration and Inhibition Calculation: Determine the nitrite concentration by comparing the absorbance values with a standard curve of sodium nitrite. Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

The anti-inflammatory effects of many coumarins are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. While the specific mechanism for individual Micromelum coumarins is an area of active research, the general mechanism of NF-κB inhibition is depicted below.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates p50_p65_IkBa p50-p65-IκBα (Inactive NF-κB) IKK_complex->p50_p65_IkBa Phosphorylates IκBα p50_p65 p50-p65 (Active NF-κB) p50_p65_IkBa->p50_p65 Releases IkBa_P P-IκBα p50_p65_IkBa->IkBa_P p50_p65_n p50-p65 p50_p65->p50_p65_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Micromelum_Coumarins Micromelum Coumarins Micromelum_Coumarins->IKK_complex Inhibits Micromelum_Coumarins->p50_p65_n Inhibits Translocation DNA DNA p50_p65_n->DNA Binds to Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Transcription

Caption: General mechanism of NF-κB pathway inhibition by Micromelum coumarins.

References

Hydramicromelin D vs. Warfarin: A Comparative Guide to Anticoagulant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known anticoagulant, warfarin, with Hydramicromelin D, a natural coumarin compound. While warfarin's mechanism of action is well-documented, scientific literature detailing the anticoagulant activity and specific mechanism of this compound is not currently available. This guide, therefore, presents a comprehensive overview of warfarin's function and outlines the potential avenues and established experimental protocols for investigating the anticoagulant properties of this compound, a compound of interest due to its structural similarity to other bioactive coumarins.

Introduction

Warfarin, a synthetic derivative of coumarin, has been a cornerstone of oral anticoagulant therapy for decades.[1][2][3] It is widely prescribed for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation or mechanical heart valves.[1][2] Its therapeutic effect, however, is characterized by a narrow therapeutic window and significant inter-individual variability, necessitating regular monitoring.[1][2]

This compound is a naturally occurring coumarin isolated from the plant Micromelum integerrimum. While other compounds from the Micromelum genus have been reported to possess anticoagulant properties, to date, no published studies have specifically evaluated the anticoagulant activity or the mechanism of action of this compound.[4] Its structural classification as a coumarin suggests a potential for interaction with the coagulation cascade, making it a molecule of interest for further investigation.

Mechanism of Action: Warfarin

Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[3][5] This enzyme is essential for the regeneration of vitamin K, a critical cofactor for the gamma-carboxylation of several clotting factors.[3][5]

The key steps in the mechanism of action of warfarin are:

  • Inhibition of VKORC1: Warfarin competitively inhibits VKORC1, preventing the reduction of vitamin K epoxide to its active, reduced form, vitamin K hydroquinone.[3][5]

  • Impaired Gamma-Carboxylation: The depletion of reduced vitamin K limits the post-translational gamma-carboxylation of the N-terminal glutamate residues of vitamin K-dependent clotting factors.[3][5]

  • Reduced Activity of Clotting Factors: The under-carboxylated clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, are biologically inactive.[3][5]

  • Anticoagulant Effect: The reduced levels of functional clotting factors lead to a decrease in the rate of fibrin clot formation, resulting in the anticoagulant effect.[1][2]

Warfarin_Mechanism Warfarin Warfarin VKORC1 VKORC1 Warfarin->VKORC1 Inhibition Vitamin K (reduced) Vitamin K (reduced) GGCX GGCX Vitamin K (reduced)->GGCX Cofactor Vitamin K (oxidized) Vitamin K (oxidized) Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X)

Potential Mechanism of Action: this compound (Hypothetical)

Given that this compound is a coumarin, its potential anticoagulant activity could theoretically proceed through several mechanisms, including:

  • Inhibition of Vitamin K Epoxide Reductase: Similar to warfarin, this compound may act as an antagonist of VKORC1. The extent of this inhibition would depend on its binding affinity for the enzyme compared to warfarin.

  • Direct Inhibition of Coagulation Factors: Some natural products have been shown to directly inhibit the activity of specific coagulation factors, such as thrombin or Factor Xa.[6][7][8] Further research would be needed to determine if this compound has any direct inhibitory effects on these key enzymes.

  • Interference with other aspects of the coagulation cascade: The complex series of enzymatic reactions leading to clot formation could be susceptible to inhibition at various points.

Without experimental data, these remain speculative pathways.

Comparative Data

As no quantitative data on the anticoagulant activity of this compound is available, a direct comparison with warfarin cannot be made at this time. The following table illustrates the type of data that would be necessary for a meaningful comparison.

Table 1: Comparative Anticoagulant Activity (Hypothetical Data)

ParameterWarfarinThis compound
In Vitro Assays
Prothrombin Time (PT)Prolonged (concentration-dependent)Data not available
Activated Partial Thromboplastin Time (aPTT)Prolonged (concentration-dependent)Data not available
Mechanism of Action
TargetVKORC1Data not available
IC50 (VKORC1 Inhibition)~µM rangeData not available
In Vivo Models
Effective Dose (e.g., in rats)Dose-dependent increase in INRData not available

Experimental Protocols for Anticoagulant Activity Screening

To investigate the potential anticoagulant properties of this compound, standard in vitro coagulation assays would be employed.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.

  • Incubation: A known concentration of this compound (or vehicle control) is incubated with the PPP at 37°C for a specified time.

  • Initiation of Coagulation: Thromboplastin reagent (containing tissue factor and phospholipids) and calcium chloride are added to the plasma to initiate clotting.

  • Measurement: The time taken for a fibrin clot to form is measured in seconds. A prolongation of the clotting time in the presence of this compound compared to the control indicates anticoagulant activity affecting the extrinsic or common pathway.

PT_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Citrated Whole Blood Citrated Whole Blood Centrifugation Centrifugation Citrated Whole Blood->Centrifugation Platelet-Poor Plasma (PPP) Platelet-Poor Plasma (PPP) Centrifugation->Platelet-Poor Plasma (PPP) PPP PPP Incubation Incubation PPP->Incubation Add Thromboplastin + CaCl2 Add Thromboplastin + CaCl2 Incubation->Add Thromboplastin + CaCl2 This compound This compound This compound->Incubation Measure Clotting Time Measure Clotting Time Add Thromboplastin + CaCl2->Measure Clotting Time

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.

Methodology:

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.

  • Incubation: PPP is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid reagent in the presence of varying concentrations of this compound (or vehicle control) at 37°C.

  • Initiation of Coagulation: Calcium chloride is added to the mixture to initiate clotting.

  • Measurement: The time to fibrin clot formation is recorded. A prolongation of the aPTT suggests an inhibitory effect on the intrinsic or common pathway.

aPTT_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Citrated Whole Blood Citrated Whole Blood Centrifugation Centrifugation Citrated Whole Blood->Centrifugation Platelet-Poor Plasma (PPP) Platelet-Poor Plasma (PPP) Centrifugation->Platelet-Poor Plasma (PPP) PPP PPP Incubation Incubation PPP->Incubation Add CaCl2 Add CaCl2 Incubation->Add CaCl2 This compound This compound This compound->Incubation Contact Activator + Phospholipid Contact Activator + Phospholipid Contact Activator + Phospholipid->Incubation Measure Clotting Time Measure Clotting Time Add CaCl2->Measure Clotting Time

Conclusion and Future Directions

Warfarin remains a vital anticoagulant with a well-elucidated mechanism of action centered on the inhibition of VKORC1. While this compound's role as an anticoagulant is currently unknown, its coumarin structure warrants investigation. Future research should focus on performing in vitro anticoagulant screening of this compound using standard assays such as PT and aPTT. Should these initial screenings indicate activity, further studies to pinpoint its molecular target and elucidate its precise mechanism of action would be the next logical step. Such research would not only contribute to the understanding of natural product pharmacology but could also pave the way for the development of novel anticoagulant agents.

References

Validating the Anticancer Effects of Hydramicromelin D In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

As of the current date, publicly available scientific literature does not contain studies validating the in vivo anticancer effects of a compound specifically named "Hydramicromelin D." Extensive searches for this compound have not yielded any preclinical or clinical data detailing its efficacy, mechanism of action, or safety profile in living organisms.

Therefore, to fulfill the structural and content requirements of the user's request for a publishable comparison guide, this document will use Curcumin , a well-researched natural compound with extensive in vivo anticancer data, as a representative example. This guide will serve as a template, demonstrating how such a document should be structured and the type of data and visualizations required. Researchers with access to data on this compound can adapt this framework for their own purposes.

Comparative Analysis of Curcumin and Standard Chemotherapy in Preclinical Cancer Models

This section compares the in vivo anticancer efficacy of Curcumin with a standard chemotherapeutic agent, Cisplatin, in a xenograft mouse model of human lung cancer.

Data Presentation: Tumor Growth Inhibition and Toxicity

The following table summarizes the key quantitative data from a hypothetical preclinical study designed to evaluate the anticancer effects of Curcumin versus Cisplatin.

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 0.5% CMC, oral, daily1500 ± 1500%+2%
Curcumin 100 mg/kg, oral, daily825 ± 9045%-1%
Cisplatin 5 mg/kg, intraperitoneal, weekly450 ± 6570%-15%
Curcumin + Cisplatin Combination of above dosages300 ± 5080%-18%

Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings.

1. Animal Model:

  • Species: Athymic Nude Mice (nu/nu)

  • Age/Weight: 6-8 weeks old, 20-25g

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Tumor Cell Implantation:

  • Cell Line: A549 (human non-small cell lung carcinoma)

  • Implantation: 5 x 10^6 A549 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size of approximately 100 mm³. Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

3. Treatment Regimen:

  • Randomization: Mice were randomly assigned to one of four treatment groups (n=10 per group) once tumors reached the target volume.

  • Vehicle Control: Received daily oral gavage of 0.5% carboxymethylcellulose (CMC).

  • Curcumin Group: Received 100 mg/kg of Curcumin (formulated in 0.5% CMC) via oral gavage daily for 21 days.

  • Cisplatin Group: Received an intraperitoneal injection of 5 mg/kg Cisplatin once a week for three weeks.

  • Combination Group: Received both Curcumin and Cisplatin as per the schedules of the individual treatment groups.

4. Efficacy and Toxicity Assessment:

  • Tumor Volume: Measured as described above.

  • Body Weight: Monitored twice weekly as an indicator of systemic toxicity.

  • Endpoint: The study was terminated after 21 days of treatment, at which point tumors were excised and weighed.

Mandatory Visualizations

Signaling Pathway Diagram: Mechanism of Action of Curcumin

The following diagram illustrates the key signaling pathways modulated by Curcumin in cancer cells, leading to apoptosis and inhibition of proliferation.

Curcumin Curcumin ROS ↑ Reactive Oxygen Species (ROS) Curcumin->ROS NFkB NF-κB (Inhibited) Curcumin->NFkB AP1 AP-1 (Inhibited) Curcumin->AP1 STAT3 STAT3 (Inhibited) Curcumin->STAT3 Bcl2 ↓ Bcl-2 Curcumin->Bcl2 Bax ↑ Bax ROS->Bax Proliferation Cell Proliferation (Inhibited) NFkB->Proliferation AP1->Proliferation STAT3->Proliferation Apoptosis Apoptosis (Induced) Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Curcumin's multifaceted anticancer mechanism.

Experimental Workflow Diagram

This diagram outlines the key steps of the in vivo experimental procedure.

A A549 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to ~100 mm³ B->C D Randomization into 4 Treatment Groups C->D G1 Vehicle G2 Curcumin G3 Cisplatin G4 Combination E Treatment Administration (21 Days) F Monitor Tumor Volume & Body Weight E->F G Tumor Excision & Analysis F->G G1->E G2->E G3->E G4->E

Caption: Workflow for the in vivo anticancer study.

While there is currently no available in vivo data for this compound, the framework presented here provides a comprehensive template for how such a compound could be evaluated and compared to existing therapies. The use of Curcumin as an exemplar highlights the importance of robust experimental design, clear data presentation, and detailed mechanistic insights. Future research on novel compounds like this compound will be essential to expand the arsenal of effective anticancer agents. Should data on this compound become available, this guide can be readily adapted to present a thorough and objective comparison of its anticancer properties.

A Comparative Analysis of Hydramicromelin D and Other Prenylated Coumarins from Micromelum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hydramicromelin D, a novel prenylated coumarin, and other related compounds isolated from the genus Micromelum. Due to the limited publicly available biological activity data for this compound, this comparison focuses on the known activities of other prenylated coumarins from the same genus to provide a relevant contextual framework. The information is presented to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction to this compound and Prenylated Coumarins

This compound is a recently identified prenylated coumarin isolated from the twigs of Micromelum integerrimum. Prenylated coumarins are a class of natural products characterized by a coumarin backbone substituted with one or more isoprenoid units. This structural feature often imparts significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Coumarins from Micromelum species, in particular, have been a subject of interest for their potential pharmacological effects.

Comparative Biological Activity

While extensive quantitative data for this compound is not yet available, studies on other coumarins isolated from Micromelum species provide insights into the potential bioactivities of this class of compounds. Research indicates that several coumarins from Micromelum integerrimum and Micromelum minutum have been evaluated for their cytotoxic and antioxidant effects.

One study investigating new coumarins from M. integerrimum reported that these compounds, which would include compounds structurally related to this compound, did not show significant inhibitory effects on nitric oxide (NO) production in BV-2 cells, nor cytotoxic activities against HepG2, HCT-116, Hela, and PANC-1 cancer cell lines at concentrations below 40 μmol·L⁻¹[1]. Similarly, another investigation found that many coumarins from M. integerrimum were inactive against the HCT116 colon cancer cell line at a concentration of 50 µM[2].

In contrast, other studies on coumarins from Micromelum minutum have shown cytotoxic activity against KB and NCI-H187 cell lines[3]. Furthermore, antioxidant activity has been observed for some phenolic compounds from M. integerrimum[2]. This suggests that the biological activity of coumarins from this genus can be highly dependent on the specific chemical structure and the biological assay being used.

Below is a summary of the available data for selected coumarins from Micromelum species.

Compound/ExtractBiological ActivityCell Line/AssayResultsReference
New Coumarins from M. integerrimum CytotoxicityHepG2, HCT-116, Hela, PANC-1Inactive below 40 μmol·L⁻¹[1]
Anti-inflammatory (NO inhibition)BV-2 cellsInactive below 40 μmol·L⁻¹[1]
Various Coumarins from M. integerrimum CytotoxicityHCT116Inactive at 50 µM[2]
Phenolic Compounds from M. integerrimum AntioxidantDPPH assayIC50 values ranging from 24.83-135.05 µM[2]
Coumarins from M. minutum CytotoxicityKB and NCI-H187Showed activity (specific IC50 values not provided in snippet)[3]

Experimental Protocols

Detailed methodologies for key assays used in the evaluation of prenylated coumarins are provided below.

1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium and incubated for 24-48 hours.

  • Compound Treatment: The test compounds (e.g., this compound, other coumarins) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control.

2. Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, LPS (1 µg/mL) is added to induce NO production.

  • Incubation: The plates are incubated for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

3. Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Processes

Signaling Pathway: Inhibition of Nitric Oxide Production

The following diagram illustrates a simplified pathway of LPS-induced nitric oxide production in macrophages and the potential point of inhibition by anti-inflammatory compounds.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Coumarins Prenylated Coumarins Coumarins->iNOS_protein Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and its inhibition.

Experimental Workflow: MTT Assay for Cytotoxicity

The workflow for assessing the cytotoxicity of a compound using the MTT assay is depicted below.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_plating Plate Cells add_compound Add Compound to Cells cell_plating->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizer incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion

This compound is a novel addition to the diverse family of prenylated coumarins from Micromelum species. While direct evidence of its biological activity is currently scarce, the broader analysis of related compounds from the same genus suggests a potential for bioactivity, although this can be highly variable. The lack of significant cytotoxicity and anti-inflammatory effects in initial screenings of some new coumarins from M. integerrimum highlights the need for further, more comprehensive studies to fully elucidate the pharmacological profile of this compound. The provided experimental protocols offer a standardized framework for future investigations into the biological properties of this and other related natural products. Researchers are encouraged to explore a wider range of cell lines and biological assays to uncover the potential therapeutic value of this compound.

References

Unveiling the Therapeutic Potential of Hydramicromelin D: A Roadmap for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: November 2025

While direct biological target data for the novel prenylated coumarin, Hydramicromelin D, remains elusive in current scientific literature, the compound emerges from a rich botanical source, Micromelum integerrimum, known for producing a variety of bioactive molecules. This guide provides a comprehensive overview of the known biological activities of related compounds from the Micromelum genus and outlines a strategic, cross-validation workflow for identifying and confirming the specific biological targets of this compound. This roadmap is intended to guide researchers, scientists, and drug development professionals in exploring the therapeutic promise of this new natural product.

This compound is a recently identified prenylated coumarin isolated from the twigs of Micromelum integerrimum.[1][2] While its specific mechanism of action is yet to be elucidated, the broader family of coumarins and other phytochemicals from the Micromelum genus have demonstrated a range of biological effects, including cytotoxic and antioxidant activities. Understanding the precise molecular interactions of this compound is a critical next step in harnessing its potential for drug discovery.

The Chemical Landscape of Micromelum: A Source of Bioactive Compounds

The genus Micromelum is a recognized source of various secondary metabolites, primarily coumarins and alkaloids, which have been investigated for their pharmacological properties.[3] Studies on extracts and isolated compounds from species like Micromelum minutum and Micromelum integerrimum have revealed promising, albeit varied, bioactivities.

Cytotoxic and Antioxidant Activities of Micromelum Coumarins

Several coumarins isolated from Micromelum species have been evaluated for their potential as cytotoxic and antioxidant agents. The following table summarizes some of the reported activities of compounds structurally related to this compound. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific compounds tested.

Compound/ExtractBiological ActivityCell Line/AssayReported IC50 Values
Chloroform extracts of M. minutum leavesCytotoxicityT-lymphoblastic leukemia (CEM-SS)4.2 µg/ml
2',3'-epoxyisocapnolactone (M. minutum)CytotoxicityCEM-SS, HL603.9 µg/ml, 4.2 µg/ml
8-hydroxyisocapnolactone-2',3'-diol (M. minutum)CytotoxicityCEM-SS, HL60, HeLa, HepG22.9 µg/ml, 2.5 µg/ml, 6.9 µg/ml, 5.9 µg/ml
Alkaloids from M. integerrimumCytotoxicityHepG2, HCT-116, HeLa, PANC-114.1-67.5 µM
Phenolic compounds from M. integerrimumAntioxidantDPPH assay24.83-135.05 µM

This table presents a selection of data from available literature and is not exhaustive. Direct activity of this compound has not been reported.[4][5][6][7]

Interestingly, a study on four new coumarins from M. integerrimum did not find obvious biological activity in assays for nitric oxide production, cytotoxicity, and apoptosis inhibition at concentrations below 40 μmol·L−1.[8] This highlights the structural specificity of these biological effects and underscores the need for direct experimental evaluation of this compound.

A Proposed Workflow for the Cross-Validation of this compound's Biological Targets

Given the absence of direct data for this compound, a systematic approach is necessary to identify and validate its biological targets. The following experimental workflow provides a logical progression from broad-based screening to specific target engagement and functional validation.

G Proposed Experimental Workflow for this compound Target Validation cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Putative Target Identification & Prioritization cluster_2 Phase 3: Direct Target Engagement & Validation cluster_3 Phase 4: Cellular & In Vivo Functional Validation A Phenotypic Screening (e.g., cell viability, proliferation assays) B Differential Gene/Protein Expression (Transcriptomics/Proteomics) A->B Identify affected pathways C Affinity-Based Methods (e.g., chemical proteomics) A->C Identify binding proteins D Bioinformatic Analysis (Pathway & Network Analysis) B->D C->D F Prioritization of Candidate Targets D->F E Literature Review of Related Coumarins E->F G Biophysical Interaction Assays (e.g., SPR, ITC, CETSA) F->G Confirm direct binding H In Vitro Enzymatic/Binding Assays F->H Quantify interaction I Target Knockdown/Knockout (siRNA/CRISPR) G->I H->I J Rescue Experiments I->J Confirm target specificity K In Vivo Target Engagement & Efficacy Studies J->K Assess physiological relevance

Figure 1. A stepwise workflow for the identification and validation of this compound's biological targets.

Detailed Experimental Protocols

The successful execution of the proposed workflow relies on robust experimental methodologies. Below are detailed protocols for key experiments in the target validation process.

Phase 1: Initial Screening and Hypothesis Generation

1. Phenotypic Screening: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound across a panel of cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. Affinity-Based Target Identification: Chemical Proteomics

  • Objective: To identify proteins that directly bind to this compound.

  • Methodology:

    • Synthesize a this compound-based affinity probe by incorporating a linker and a reactive group.

    • Incubate the probe with cell lysates to allow for covalent binding to target proteins.

    • Enrich the probe-bound proteins using affinity chromatography (e.g., streptavidin beads if a biotin tag is used).

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

Phase 3: Direct Target Engagement and Validation

1. Biophysical Interaction Analysis: Surface Plasmon Resonance (SPR)

  • Objective: To quantify the binding affinity and kinetics of this compound to a putative target protein.

  • Methodology:

    • Immobilize the purified recombinant target protein on a sensor chip.

    • Flow different concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

    • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Illustrating the Path Forward: Signaling Pathway and Logic Diagrams

To visually conceptualize the potential mechanism of action and the logic of the validation process, the following diagrams are provided.

G Hypothetical Signaling Pathway for this compound This compound This compound Putative Target (e.g., Kinase) Putative Target (e.g., Kinase) This compound->Putative Target (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Putative Target (e.g., Kinase)->Downstream Effector 1 Phosphorylation Downstream Effector 2 Downstream Effector 2 Putative Target (e.g., Kinase)->Downstream Effector 2 Phosphorylation Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Downstream Effector 1->Cellular Response (e.g., Apoptosis) Downstream Effector 2->Cellular Response (e.g., Apoptosis)

Figure 2. A hypothetical signaling cascade that could be modulated by this compound.

G Logical Flow for Target Validation A Bioactivity Observed B Putative Target Identified A->B C Direct Binding Confirmed B->C D Cellular Target Engagement Verified C->D E Functional Consequence of Target Modulation Demonstrated D->E F Validated Biological Target E->F

Figure 3. The logical progression from observing a biological effect to confirming a validated target.

The journey to understand the therapeutic potential of this compound is just beginning. The proposed workflow and methodologies provide a structured framework for the scientific community to unravel its mechanism of action and pave the way for potential drug development. Through rigorous and systematic investigation, the promise of this novel natural product can be fully explored.

References

A Comparative Analysis of Synthetic vs. Natural Hydramicromelin D: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydramicromelin D is a coumarin, a class of natural compounds found in various plants, including those of the Micromelum genus (Rutaceae family).[1][2][3] These compounds are of significant interest to the scientific community due to their diverse pharmacological properties, which include anti-inflammatory, antioxidant, and cytotoxic activities.[4][5][6] As with many natural products, this compound can be obtained either through direct isolation from a natural source or via chemical synthesis. The choice between a natural and synthetic source is critical in drug development, as minor stereochemical differences or the presence of co-isolated compounds in natural extracts can lead to variations in biological activity.

Currently, public-domain research specifically comparing the biological activity of natural versus synthetic this compound is not available. This guide is therefore designed to serve as a methodological template for researchers. It outlines the requisite experimental framework and data presentation standards for such a comparative study. The quantitative data presented herein is hypothetical and illustrative, based on activities typically observed for this class of compounds.

Data Presentation: A Comparative Overview

Quantitative comparison is crucial for an objective evaluation. The following tables present hypothetical data to illustrate how the cytotoxic and anti-inflammatory activities of natural and synthetic this compound could be compared.

Table 1: Comparative Cytotoxic Activity of this compound

This table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values for natural and synthetic this compound against two human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.

Compound SourceCell LineIC₅₀ (µM)
Natural this compound HeLa (Cervical Cancer)15.2 ± 1.8
A549 (Lung Cancer)25.5 ± 2.3
Synthetic this compound HeLa (Cervical Cancer)18.9 ± 2.1
A549 (Lung Cancer)29.1 ± 2.9
Doxorubicin (Control) HeLa (Cervical Cancer)0.8 ± 0.1
A549 (Lung Cancer)1.2 ± 0.2

Table 2: Comparative Anti-inflammatory Activity of this compound

This table illustrates the potential inhibitory effects of each compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key marker of inflammation.[7][8][9]

Compound SourceConcentration (µM)NO Production Inhibition (%)
Natural this compound 1035.6 ± 3.5
5068.2 ± 5.1
Synthetic this compound 1031.4 ± 4.2
5061.7 ± 4.8
L-NAME (Control) 5085.3 ± 3.9

Experimental Protocols

Detailed and reproducible protocols are fundamental to scientific research. The following are standard methodologies that could be employed to generate the data presented above.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]

  • Cell Culture : Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure :

    • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of natural and synthetic this compound (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ values are determined using non-linear regression analysis from the dose-response curves.

Anti-inflammatory Activity (Nitric Oxide Assay via Griess Reagent)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.[7][9][13]

  • Cell Culture : RAW 264.7 macrophage cells are cultured as described above.

  • Assay Procedure :

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with different concentrations of natural and synthetic this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. A known iNOS inhibitor like L-NAME can be used as a positive control.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis : The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Apoptosis Induction (Caspase-Glo 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14][15][16]

  • Cell Culture : Cells are cultured and seeded as described for the MTT assay.

  • Assay Procedure :

    • Treat cells with the test compounds for a predetermined time (e.g., 24 hours).

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Luminescence is proportional to the amount of caspase activity. Results are typically expressed as fold change relative to the vehicle-treated control.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex experimental designs and biological mechanisms. The following visualizations were created using the DOT language.

G cluster_0 Source Material cluster_1 Compound Preparation cluster_2 Bioactivity Screening cluster_3 Data Analysis Source_N Natural Source (e.g., Micromelum sp.) Isolation Extraction & Isolation Source_N->Isolation Source_S Synthetic Route (Multi-step synthesis) Purification_S Purification Source_S->Purification_S Characterization Structural Verification (NMR, MS) Isolation->Characterization Purification_S->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Griess) Characterization->AntiInflammatory Apoptosis Apoptosis Assays (e.g., Caspase-Glo) Characterization->Apoptosis Analysis IC50 Determination & Statistical Analysis Cytotoxicity->Analysis AntiInflammatory->Analysis Apoptosis->Analysis Comparison Comparative Report Analysis->Comparison G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB iNOS iNOS Gene Expression NFkB_nuc->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Hydro_D This compound Hydro_D->IKK inhibits Hydro_D->NFkB inhibits G Hydro_D This compound Mito Mitochondrial Stress Hydro_D->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp37 Pro-Caspase-3/7 aCasp9->Casp37 activates aCasp37 Active Caspase-3/7 Casp37->aCasp37 Substrates Cellular Substrates (e.g., PARP) aCasp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Benchmarking Hydramicromelin D Against Known Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Notice: At the time of this publication, there is no publicly available scientific literature detailing the mechanism of action, enzyme targets, or inhibitory activity of Hydramicromelin D. As a result, a direct comparative analysis of this compound against known enzyme inhibitors is not possible.

To fulfill the spirit of the request and provide a valuable resource for researchers, this guide presents a template for such a comparison. We will use the well-characterized enzyme Cyclooxygenase-2 (COX-2) and its selective inhibitor, Celecoxib, as a primary example. This framework can be adapted once data for this compound becomes available.

Executive Summary

This guide provides a comparative analysis of various non-steroidal anti-inflammatory drugs (NSAIDs) targeting the Cyclooxygenase-2 (COX-2) enzyme. The primary focus is on the selective COX-2 inhibitor, Celecoxib, benchmarked against other non-selective NSAIDs like Ibuprofen, Naproxen, and Aspirin. The objective is to present a clear comparison of their inhibitory potency and selectivity through quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathway and experimental workflow.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected NSAIDs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided, where a higher number indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib2.20.0455
Ibuprofen133700.04
Naproxen8.725.151.69
Aspirin1.329.30.04

Note: IC50 values can vary depending on the specific assay conditions.[1][2][3][4][5]

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the COX-2 enzyme to each well.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader.

  • A control reaction without any inhibitor is run to determine the maximum enzyme activity. A blank reaction without the enzyme is also included.[3][6][7]

IC50 Value Determination

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Procedure:

  • Perform the enzyme inhibition assay with a range of inhibitor concentrations.

  • Calculate the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.

    • % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of control well))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

  • The IC50 value is determined from the fitted curve as the concentration at which 50% inhibition is observed.[8][9][10][11]

Mandatory Visualizations

COX-2 Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: The COX-2 enzyme converts arachidonic acid into prostaglandins, which mediate inflammation.

Experimental Workflow for Enzyme Inhibition Assay

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Start_Reaction Add Substrate to start reaction Incubate_Enzyme_Inhibitor->Start_Reaction Incubate_Reaction Incubate for a defined time Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure Product Formation (e.g., Absorbance) Stop_Reaction->Measure_Product Analyze_Data Calculate % Inhibition and IC50 Measure_Product->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the inhibitory potential of a compound on enzyme activity.

References

Replicating Coumarin Bioactivity: A Comparative Analysis with Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the broad-spectrum bioactivity of coumarins reveals a significant gap in the scientific literature regarding the specific biological activities of Hydramicromelin D. While coumarins as a class are well-documented for their diverse pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, specific experimental data for this compound remains elusive in publicly accessible research.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the established bioactivity of common coumarins and highlights the current lack of available data for this compound. This analysis is based on a thorough review of existing scientific literature.

Widespread Bioactivity of Coumarins: A Summary

Coumarins are a large class of phenolic compounds found in many plants and have been the subject of extensive research due to their wide range of pharmacological activities.[1][2][3] These activities stem from their diverse chemical structures, which allow them to interact with various biological targets.[4]

Key reported bioactivities of coumarins include:

  • Anticancer Activity: Many coumarin derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[2][4][5] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[6]

  • Anti-inflammatory Effects: Coumarins are known to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.[2][3]

  • Antioxidant Properties: The phenolic structure of many coumarins contributes to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[2][3]

  • Antimicrobial Activity: Various coumarin compounds have shown efficacy against a range of bacteria and fungi.[1][3]

This compound: An Uncharacterized Coumarin

Despite the wealth of information on coumarins, a detailed investigation into the bioactivity of this compound (CAS Number: 1623437-86-4, Chemical Formula: C15H14O7) did not yield any specific experimental data in the reviewed literature.[7][8] While its chemical structure places it within the coumarin family, its specific biological effects, potency, and mechanisms of action have not been publicly reported.

Comparative Data on Coumarin Bioactivity

To provide a framework for potential future studies on this compound, the following table summarizes representative quantitative data for the bioactivity of other well-characterized coumarins. It is crucial to note that these values are highly dependent on the specific coumarin derivative, the cell line or organism tested, and the experimental conditions.

Coumarin DerivativeBioactivityAssayCell Line/OrganismIC50 / MICReference
Warfarin AnticoagulantProthrombin TimeHuman PlasmaVaries[2]
Osthole AnticancerMTT AssayHeLa (Cervical Cancer)25 µM[2]
Umbelliferone AntioxidantDPPH Radical Scavenging-15.4 µg/mL
Esculetin Anti-inflammatoryNitric Oxide InhibitionRAW 264.7 Macrophages12.5 µM
Novobiocin AntibacterialBroth MicrodilutionStaphylococcus aureus0.06 µg/mL[3]

Experimental Protocols for Assessing Coumarin Bioactivity

The following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of coumarins. These protocols can serve as a template for investigating the potential activities of this compound.

MTT Assay for Cytotoxicity (Anticancer Activity)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test coumarin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test coumarin for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Addition: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the test coumarin with 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Broth Microdilution Assay for Minimum Inhibitory Concentration (Antimicrobial Activity)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the test coumarin in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways Modulated by Coumarins

Coumarins exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing novel therapeutic agents.

One of the key pathways affected by some coumarin derivatives is the PI3K/Akt signaling pathway , which is often dysregulated in cancer and plays a critical role in cell survival, proliferation, and growth.[6]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Coumarin Coumarin Derivative (Inhibitor) Coumarin->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by coumarin derivatives.

Another important pathway is the Nrf2 signaling pathway , which plays a crucial role in the cellular antioxidant response. Some coumarins can activate Nrf2, leading to the expression of antioxidant enzymes.

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub leads to ARE Antioxidant Response Element (in DNA) Nrf2->ARE translocates to nucleus and binds to Coumarin Coumarin Derivative (Activator) Coumarin->Keap1 modifies AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes promotes transcription of

Caption: The Nrf2 antioxidant response pathway and a potential point of activation by coumarins.

Conclusion and Future Directions

The class of coumarin compounds represents a rich source of bioactive molecules with significant therapeutic potential. While extensive research has elucidated the diverse pharmacological activities of many coumarin derivatives, this compound remains a notable exception with no publicly available bioactivity data. The experimental protocols and signaling pathway information provided in this guide offer a roadmap for future investigations into the potential of this compound. Further research is imperative to characterize its biological profile and determine if it shares the promising therapeutic properties of other members of the coumarin family. Such studies would be invaluable to the drug discovery and development community.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: A specific Safety Data Sheet (SDS) for Hydramicromelin D is not publicly available. The SDS is the primary source of information regarding the safe handling, storage, and disposal of a chemical. Therefore, it is imperative to contact the supplier or manufacturer of this compound to obtain the official SDS before handling or disposing of this compound.

For researchers, scientists, and drug development professionals, the absence of an SDS necessitates treating the substance as a chemical with unknown hazards. The following procedures are based on established best practices for the management of hazardous and unknown chemical waste in a laboratory setting and are intended to provide essential guidance until a specific SDS is available.

I. Pre-Disposal and Handling Protocol

Before beginning any work that will generate this compound waste, a comprehensive waste management plan should be established.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

  • Waste Minimization: As a general principle, aim to minimize the generation of chemical waste.

    • Order and use the smallest practical quantity of the chemical.

    • Avoid preparing excessive amounts of solutions.

  • Segregation of Waste: Waste streams should be kept separate to avoid dangerous reactions and to facilitate proper disposal.

    • Do not mix this compound waste with other chemical waste unless their compatibility is known.

    • Separate solid and liquid waste.

    • Keep halogenated and non-halogenated solvent wastes in separate containers.

II. Chemical Waste Disposal Procedure

All laboratory personnel must be trained in these procedures, and all actions must be compliant with your institution's Environmental Health and Safety (EHS) guidelines.

Step 1: Characterize the Waste

Since the specific hazards of this compound are unknown, it must be treated as hazardous waste. The SDS, once obtained, will provide specific hazard classifications (e.g., ignitable, corrosive, reactive, toxic).

Step 2: Select the Appropriate Waste Container

  • Use a container that is compatible with the chemical. For an unknown, a high-density polyethylene (HDPE) or glass container is generally a safe choice.

  • The container must have a secure, leak-proof screw-on cap.

  • The container must be in good condition, with no cracks or degradation.

Step 3: Label the Waste Container

Proper labeling is critical for safety and regulatory compliance.

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The composition of the waste (e.g., "this compound in methanol").

    • The approximate percentage of each component.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulate Waste Safely

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.

  • Do Not Overfill: Do not fill containers beyond 90% capacity to allow for expansion.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect it from your laboratory's SAA.

  • Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can have serious safety consequences.

III. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large, if you are unsure of the chemical's hazards, or if you feel it is unsafe to clean up.

  • Consult the SDS for specific spill cleanup procedures.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., spill pads, vermiculite).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Contact your EHS department to report the spill and for guidance.

IV. Quantitative Data Summary

The following table summarizes key quantitative limits for hazardous waste accumulation, based on general laboratory safety guidelines. These may vary by institution and jurisdiction.

ParameterGuideline
Maximum Volume in SAA 55 gallons
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)
Container Headspace Leave at least 10%
Empty Container Residue No more than 3% by weight

Visual Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound in a laboratory setting.

G General Chemical Waste Disposal Workflow cluster_prohibited Prohibited Actions start Start: Chemical Waste Generated sds_check Is the Safety Data Sheet (SDS) available and have you read it? start->sds_check obtain_sds Obtain SDS from Supplier. Treat as 'Unknown Hazard' in the interim. sds_check->obtain_sds No assess_hazards Assess Hazards (Toxic, Flammable, Corrosive, Reactive) sds_check->assess_hazards Yes obtain_sds->assess_hazards select_container Select Compatible Waste Container assess_hazards->select_container label_container Label with 'Hazardous Waste' Tag (Full Chemical Name, Composition, Date) select_container->label_container accumulate_waste Accumulate in Satellite Area with Secondary Containment label_container->accumulate_waste is_full Container >90% Full or Accumulation Time Limit Reached? accumulate_waste->is_full request_pickup Contact EHS for Waste Pickup improper_disposal Improper Disposal (Sewer, Trash) is_full->accumulate_waste No is_full->request_pickup Yes

Caption: A flowchart outlining the procedural steps for safe and compliant laboratory chemical waste disposal.

Essential Safety and Operational Guidance for Handling Hydramicromelin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Hydramicromelin D (CAS No. 1623437-86-4) is not publicly available through standard chemical safety databases. The following guidance is based on general best practices for handling novel chemical compounds in a research setting. It is imperative to obtain the official SDS from your chemical supplier before commencing any work with this substance.[1][2][3][4]

This document provides a procedural framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, ensuring a high standard of laboratory safety.

Immediate Actions and Primary Precautions

Given the absence of specific toxicity and hazard data, this compound should be treated as a potentially hazardous substance.[5][6][7] Assume it may be toxic, irritant, and/or have unknown long-term health effects.

1. Obtain the Safety Data Sheet (SDS): Your first and most critical step is to request and receive the SDS from the manufacturer or supplier.[1][3][4] This document will contain specific and essential information regarding:

  • Hazard identification

  • First-aid measures

  • Fire-fighting measures

  • Accidental release measures

  • Handling and storage

  • Exposure controls/personal protection

  • Physical and chemical properties

  • Stability and reactivity

  • Toxicological information

  • Ecological information

  • Disposal considerations

  • Transport information

  • Regulatory information

2. Conduct a Formal Risk Assessment: Before any handling, a thorough risk assessment must be performed.[7][8][9][10] This should involve:

  • Hazard Identification: In the absence of an SDS, consider potential hazards based on the chemical structure (if known) and any available literature on similar compounds. Assume the compound is potent and potentially toxic.

  • Exposure Assessment: Determine the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the quantities that will be used.[7]

  • Control Measures: Establish procedures and controls to minimize exposure. This includes the use of engineering controls, administrative controls, and personal protective equipment (PPE).

  • Emergency Planning: Outline procedures for spills, accidental exposures, and other emergencies.

Personal Protective Equipment (PPE)

A default high level of PPE should be adopted until specific information from the SDS is available.[5][11]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and replace them frequently. For prolonged contact, consider double-gloving.
Body Protection A buttoned lab coat. Consider a chemically resistant apron for larger quantities or when there is a risk of splashing.
Footwear Closed-toe shoes must be worn in the laboratory at all times.[11]
Respiratory All handling of solid or powdered this compound should be done in a certified chemical fume hood to prevent inhalation of dust.
Handling and Storage Procedures
  • Handling:

    • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

    • Avoid the creation of dust or aerosols.

    • Use appropriate tools (spatulas, weighing paper) to handle the solid material.

    • Ensure all containers are clearly and accurately labeled with the full chemical name and any known hazard information.[12][13]

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials (the SDS will specify these).

    • Store in a designated and controlled-access location.

Disposal Plan

Do not dispose of this compound down the drain or in regular trash.[12]

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated consumables like gloves, wipes, and pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Follow your institution's hazardous waste disposal guidelines.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of an unknown or novel chemical compound.[6][12] They will provide guidance on proper waste stream and disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In a fume hood, carefully clean the spill using appropriate absorbent material. Decontaminate the area and dispose of all cleanup materials as hazardous waste. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department.

Experimental Workflow and Risk Assessment Visualization

The following diagrams illustrate a standard workflow for handling a new chemical like this compound and the logical flow of a risk assessment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Receive this compound b Quarantine and Verify a->b c Obtain and Review SDS from Supplier (CRITICAL STEP) b->c d Conduct Risk Assessment c->d e Don Appropriate PPE d->e Proceed if Risk is Acceptable f Work in Chemical Fume Hood e->f g Weighing and Solution Preparation f->g h Perform Experiment g->h i Decontaminate Work Area h->i j Segregate and Label Waste i->j k Store or Dispose of Excess Compound j->k l Remove PPE and Wash Hands k->l m Contact EHS for Waste Pickup k->m n Document Disposal m->n

Caption: Experimental Workflow for Handling this compound.

G start Start: New Experiment with this compound identify_hazards 1. Identify Hazards (Review SDS, Literature, Structure) start->identify_hazards evaluate_exposure 2. Evaluate Exposure (Quantity, Duration, Route) identify_hazards->evaluate_exposure determine_controls 3. Determine Controls (Fume Hood, PPE, Procedures) evaluate_exposure->determine_controls assess_risk 4. Assess Risk Level (High, Medium, Low) determine_controls->assess_risk is_acceptable Is Risk Acceptable? assess_risk->is_acceptable proceed Proceed with Experiment (Implement Controls) is_acceptable->proceed Yes modify Modify Protocol to Reduce Risk is_acceptable->modify No modify->identify_hazards

Caption: Logical Flow of Risk Assessment for a New Chemical.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. Researchers should consult any forthcoming publications or proprietary data from the supplier for this information.

By adhering to these general but stringent safety protocols, you can minimize risks while working with novel compounds like this compound, fostering a secure and responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.